molecular formula C8H17NO B1379815 5-Amino-3,3-dimethylcyclohexan-1-ol CAS No. 1529781-98-3

5-Amino-3,3-dimethylcyclohexan-1-ol

Cat. No.: B1379815
CAS No.: 1529781-98-3
M. Wt: 143.23 g/mol
InChI Key: VPTMLCZYRTULJD-UHFFFAOYSA-N
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Description

5-Amino-3,3-dimethylcyclohexan-1-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-3,3-dimethylcyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-3,3-dimethylcyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3,3-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)4-6(9)3-7(10)5-8/h6-7,10H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTMLCZYRTULJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 5-Amino-3,3-dimethylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 5-Amino-3,3-dimethylcyclohexan-1-ol , a critical aliphatic building block used in the development of kinase inhibitors and GPCR ligands.

This guide prioritizes the Enaminone Reduction Route due to its superior regiocontrol and scalability compared to direct reductive amination of diones.

Executive Summary & Strategic Analysis

The target molecule, 5-Amino-3,3-dimethylcyclohexan-1-ol (CAS: 1529781-98-3), presents two primary synthetic challenges:

  • Regiochemistry: Differentiating the two oxygen centers in the symmetric precursor, 5,5-dimethyl-1,3-cyclohexanedione (Dimedone).

  • Stereochemistry: Controlling the cis/trans relationship between the C1-hydroxyl and C5-amino groups.

Retrosynthetic Logic

Direct reductive amination of Dimedone is prone to over-reduction (yielding diols) or diamine formation. The most robust strategy employs an Enaminone intermediate. This "locks" one ketone functionality as a vinylogous amide, allowing selective reduction of the remaining functionality.

Pathway Selection:

  • Route A (Primary): Condensation of Dimedone with ammonia to form 3-amino-5,5-dimethylcyclohex-2-enone, followed by stereoselective reduction.

  • Route B (Alternative): Partial reduction of Dimedone to the

    
    -hydroxy ketone, followed by reductive amination. (Less preferred due to stability issues of the hydroxy-ketone intermediate).
    
Visualization: Retrosynthetic Pathway

Retrosynthesis cluster_0 Critical Control Point Target 5-Amino-3,3-dimethylcyclohexan-1-ol (Target) Enaminone 3-Amino-5,5-dimethylcyclohex-2-enone (Stable Intermediate) Target->Enaminone Stereoselective Reduction Dimedone 5,5-Dimethyl-1,3-cyclohexanedione (Starting Material) Enaminone->Dimedone Ammonia Condensation

Caption: Retrosynthetic disconnection identifying the enaminone as the stable, divergent intermediate.

Primary Protocol: The Enaminone Reduction Route

This protocol is designed for high-throughput validation (10–50g scale) and minimizes chromatographic purification.

Step 1: Synthesis of 3-Amino-5,5-dimethylcyclohex-2-enone

This step desymmetrizes the Dimedone ring. The product is a vinylogous amide, stable to air and moisture.

  • Reagents: Dimedone (1.0 eq), Ammonium Acetate (

    
    , 1.5 eq).
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Conditions: Reflux (

    
    ).
    

Procedure:

  • Charge a round-bottom flask with Dimedone (14.0 g, 100 mmol) and Methanol (140 mL).

  • Add Ammonium Acetate (11.5 g, 150 mmol) in a single portion.

  • Equip with a reflux condenser and heat the mixture to reflux for 4–6 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). Starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Cool to room temperature. Concentrate the solvent to

    
     of the original volume under reduced pressure.
    
  • Precipitation: Add ice-cold water (100 mL) and stir vigorously for 30 minutes. The product will precipitate as an off-white solid.

  • Filter the solid and wash with cold water (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted dimedone.
  • Drying: Dry under vacuum at

    
     to constant weight.
    
    • Expected Yield: 85–92%.

    • Identity: 3-Amino-5,5-dimethylcyclohex-2-enone.[1][2]

Step 2: Stereoselective Reduction to 5-Amino-3,3-dimethylcyclohexan-1-ol

The reduction of the enaminone involves reducing both the alkene and the ketone. Sodium in isopropanol (dissolving metal reduction) is the preferred method for obtaining the thermodynamically stable cis-1,3-isomer (diequatorial).

  • Reagents: Sodium metal (Na, 10 eq), Isopropanol (

    
    -PrOH).
    
  • Solvent: THF (co-solvent for solubility).

  • Safety Critical: Evolution of Hydrogen gas (

    
    ). Perform in a well-ventilated fume hood.
    

Procedure:

  • Dissolve 3-Amino-5,5-dimethylcyclohex-2-enone (6.95 g, 50 mmol) in dry Isopropanol (100 mL) and THF (20 mL) under Nitrogen (

    
    ).
    
  • Addition: Cut Sodium metal (11.5 g, 500 mmol) into small cubes. Add the sodium pieces slowly to the reaction mixture over 1 hour.

    • Exotherm Control: Maintain temperature between

      
       using the rate of addition. Do not allow the solvent to boil dry.
      
  • Once all sodium has dissolved, heat the mixture to reflux for 1 hour to ensure completion.

  • Quench: Cool to room temperature. Carefully add Methanol (20 mL) to quench any residual sodium, followed by water (50 mL).

  • Extraction: Acidify to pH 2 with 2N HCl (to protonate the amine and keep it in the aqueous phase), wash with Ethyl Acetate (to remove non-basic impurities).

  • Basification: Adjust the aqueous layer to pH >12 using 4N NaOH.

  • Extract the product with Dichloromethane (DCM) (

    
    ).
    
  • Dry combined organics over

    
    , filter, and concentrate.
    
    • Purification: If necessary, recrystallize from Ether/Hexanes or purify via flash chromatography (DCM/MeOH/

      
       90:9:1).
      

Stereochemical Outcome: The dissolving metal reduction favors the thermodynamic product: cis-5-amino-3,3-dimethylcyclohexan-1-ol (where the amino and hydroxyl groups are effectively 1,3-diequatorial).

Analytical Data & Specifications

ParameterSpecificationNotes
Appearance White to pale yellow solidHygroscopic amine
MW 143.23 g/mol Formula:


NMR (DMSO-d6)

0.85 (s, 3H), 0.92 (s, 3H), 1.1-1.8 (m, ring protons), 3.4 (m, 1H, CH-OH), 2.8 (m, 1H, CH-NH2)
Diagnostic gem-dimethyl singlets
Mass Spec (ESI)

Key Impurity 3-Amino-5,5-dimethylcyclohex-2-enoneIncomplete reduction

Workflow Visualization

Workflow Start Dimedone Step1 Step 1: Amination (NH4OAc, Reflux) Start->Step1 Inter Enaminone Intermediate Step1->Inter Crystallization Step2 Step 2: Reduction (Na / iPrOH) Inter->Step2 Workup Acid/Base Extraction Step2->Workup Quench Final cis-5-Amino-3,3- dimethylcyclohexan-1-ol Workup->Final Isolation

Caption: Operational workflow for the synthesis of 5-Amino-3,3-dimethylcyclohexan-1-ol.

Critical Process Parameters (CPP)

  • Moisture Control (Step 2): While the enaminone formation is robust, the sodium reduction requires dry solvents to prevent premature consumption of the sodium metal by water.

  • Quenching Safety: The sodium reduction generates significant hydrogen gas. The quench must be performed slowly under inert gas flow.

  • Isomer Separation: If the trans isomer is required, catalytic hydrogenation (e.g.,

    
    , 
    
    
    
    in Acetic Acid) often yields a mixture favoring the cis isomer, but with higher trans content than the Na/alcohol method. Separation requires column chromatography on silica gel using an amine-compatible eluent (e.g., DCM/MeOH/Triethylamine).

References

  • Reduction of Enaminones to Amino Alcohols

    • Bartoli, G., et al. "Convenient Procedure for the Reduction of -Enamino Ketones: Synthesis of -Amino Alcohols and Tetrahydro-1,3-oxazines." Journal of the Chemical Society, Perkin Transactions 1, 1994.
    • Source:

  • Enaminone Synthesis

    • Greenhill, J. V. "Enaminones."[3] Chemical Society Reviews, 1977, 6, 277-294.

    • Source:

  • Eliel, E. L., et al.
  • Compound Data (CAS 1529781-98-3)

    • "5-Amino-3,3-dimethylcyclohexan-1-ol."[4][5][6] PubChem / Chemical Vendors.

    • Source:

Sources

Methodological & Application

protocol for Schiff base formation with 5-Amino-3,3-dimethylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Schiff Base Formation with 5-Amino-3,3-dimethylcyclohexan-1-ol

Executive Summary

This application note details the protocol for synthesizing Schiff bases (imines) using 5-Amino-3,3-dimethylcyclohexan-1-ol (CAS: 1529781-98-3). This scaffold presents unique challenges due to the gem-dimethyl steric hindrance and the 1,3-amino-alcohol motif , which introduces a competitive equilibrium between the desired imine and a cyclic tetrahydro-1,3-oxazine.

This guide provides two distinct workflows:

  • Method A (Thermodynamic Control): Azeotropic distillation for robust, large-scale synthesis.

  • Method B (Kinetic/Mild Control): Molecular sieve-mediated dehydration for heat-sensitive or volatile substrates.

Mechanistic Insight & Reaction Design

The formation of the Schiff base proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, followed by acid-catalyzed dehydration.[1]

Critical Consideration: The 1,3-Oxazine Equilibrium Unlike simple amines, 5-Amino-3,3-dimethylcyclohexan-1-ol contains a hydroxyl group at the


-position relative to the amine. In the presence of aldehydes, the initial imine can undergo intramolecular cyclization to form a tetrahydro-1,3-oxazine.
  • Imine Favorability: Promoted by bulky aldehydes (steric clash in the cyclic form) and non-polar solvents.

  • Oxazine Favorability: Promoted by formaldehyde or small aldehydes and protic solvents.

Figure 1: Reaction Pathway and Competitive Cyclization

ReactionMechanism Reactants 5-Amino-3,3-dimethylcyclohexan-1-ol + Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack (Fast) Imine Schiff Base (Imine) (Target Product) Hemiaminal->Imine - H₂O (Acid Cat.) Oxazine Tetrahydro-1,3-oxazine (Cyclic Side Product) Imine->Oxazine Intramolecular Cyclization (Reversible) Oxazine->Imine Heat / Steric Bulk

Caption: Mechanistic pathway showing the equilibrium between the open-chain imine and the cyclic oxazine derivative.[2]

Pre-Reaction Optimization

Solvent & Catalyst Selection Matrix

ParameterRecommendationRationale
Solvent (Method A) Toluene or BenzeneForms azeotrope with water; high boiling point drives dehydration.
Solvent (Method B) Methanol or EthanolSolubilizes the polar amino-alcohol; compatible with molecular sieves.
Catalyst p-Toluenesulfonic acid (pTSA) Strong enough to activate carbonyl; non-volatile. Use 1–5 mol%.
Stoichiometry 1.0 : 1.05 (Amine : Aldehyde)Slight excess of aldehyde ensures complete consumption of the expensive amine scaffold.
Water Removal Dean-Stark or 4Å Sieves Essential. Equilibrium constant

is typically low (~0.01–0.1) without water removal.

Experimental Protocols

Method A: Azeotropic Dehydration (Standard)

Best for: Stable, non-volatile aldehydes and scaling up (>1g).

Reagents:

  • 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 equiv)[3][4]

  • Aldehyde (1.05 equiv)

  • p-Toluenesulfonic acid monohydrate (0.02 equiv)

  • Toluene (anhydrous, 10 mL per gram of amine)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the trap with toluene.

  • Dissolution: Add the amino alcohol and pTSA to the flask. Add toluene and stir until partially dissolved (solubility increases with heat).

  • Addition: Add the aldehyde.

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~120°C). Ensure rapid condensation drops into the trap to separate water.

  • Monitoring: Reflux for 4–12 hours. Monitor water accumulation in the trap.

    • Checkpoint: Reaction is complete when water volume remains constant for 1 hour.

  • Work-up: Cool to room temperature.

    • If product precipitates: Filter and wash with cold hexanes.

    • If soluble: Wash with saturated NaHCO₃ (to remove catalyst), then brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallization from EtOH/Hexane is preferred over silica chromatography (silica is acidic and hydrolyzes imines).

Method B: Molecular Sieve Dehydration (Mild)

Best for: Heat-sensitive substrates or small-scale exploratory chemistry.

Reagents:

  • 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 equiv)[3][4]

  • Aldehyde (1.0 – 1.1 equiv)

  • Acetic Acid (glacial, catalytic, 1 drop) or pTSA (1 mol%)

  • Methanol or Ethanol (anhydrous)

  • Molecular Sieves (4Å, activated, beads or powder)

Step-by-Step Workflow:

  • Activation: Flame-dry molecular sieves under vacuum or heat in an oven at 200°C overnight before use.

  • Mixing: In a sealed vial or flask, combine the amino alcohol and aldehyde in anhydrous methanol (0.2 M concentration).

  • Catalysis: Add activated sieves (approx. 500 mg per mmol substrate) and the acid catalyst.

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Note: For sterically hindered aldehydes, mild heating (40°C) may be required.

  • Work-up: Filter the mixture through a Celite pad to remove sieves. Wash the pad with MeOH.

  • Isolation: Evaporate the solvent under reduced pressure.

    • Caution: Do not use a water bath >40°C to prevent hydrolysis during concentration.

Characterization & Validation

Spectroscopic Signature To confirm the imine structure and rule out the oxazine side-product:

TechniqueSignalInterpretation
¹H NMR

8.0 – 8.6 ppm (Singlet)
Characteristic Imine CH=N proton.[5]
¹H NMR

4.0 – 5.5 ppm
If signals appear here (methine/aminal), suspect Oxazine formation.
FT-IR 1620 – 1660 cm⁻¹Strong C=N stretch . Absence of C=O (1700 cm⁻¹) confirms conversion.
MS (ESI) [M+H]⁺Mass typically matches Imine. Oxazine has same mass (isomer), so MS is not definitive alone.

Process Control Diagram

Workflow Start Start: Weigh Reagents SolubilityCheck Check Solubility of Amino Alcohol in Toluene Start->SolubilityCheck Decision Soluble at RT? SolubilityCheck->Decision MethodA Method A: Dean-Stark Reflux (Toluene, 110°C) Decision->MethodA Yes (or slight heat) MethodB Method B: Molecular Sieves (MeOH/EtOH, RT-40°C) Decision->MethodB No (Polar/Insoluble) Monitor Monitor via TLC/NMR (Disappearance of Aldehyde CHO) MethodA->Monitor MethodB->Monitor Workup Workup: Remove Catalyst (Base Wash or Filtration) Monitor->Workup Purify Purification: Crystallization (Avoid Silica Column) Workup->Purify

Caption: Decision tree for selecting the optimal synthesis method based on solubility and stability.

Troubleshooting & Storage

  • Hydrolysis: Imines are sensitive to moisture. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Oligomerization: If the product appears as a gum, the imine may be polymerizing. This is common with aliphatic aldehydes. Use aromatic aldehydes to stabilize the C=N bond via conjugation.[1]

  • Oxazine Dominance: If the cyclic oxazine is the major product (confirmed by NMR), try increasing the reaction temperature (Method A) to favor the open-chain entropy, or use a bulkier aldehyde to sterically disfavor the ring closure.

References

  • General Schiff Base Mechanism & Catalysis

    • Meena, M., et al. (2023).[1] Schiff Bases, Syntheses, Characterisation and their Application. RSIS International. Link

  • Microwave & Green Synthesis Methods

    • Yorur-Goreci, C., et al. (2016).[6] Green Synthesis of New Amino Acid Schiff Bases. JOTCSA. Link

  • Cyclic Amino Alcohol Reactivity (Oxazine vs Imine): Fulop, F., et al. (2000). Ring-Chain Tautomerism in 1,3-Amino Alcohols. Current Organic Chemistry. (Contextual grounding for the 1,3-oxazine equilibrium described in Section 2).
  • Water Removal Techniques

    • BenchChem Technical Support.[5] Optimizing Schiff Base Formation. Link

  • Substrate Data

    • 5-Amino-3,3-dimethylcyclohexan-1-ol (CAS 1529781-98-3).[3] Chemical properties and availability.[1][5][7][8][9][10][11][12][13] Link

Sources

application of 5-Amino-3,3-dimethylcyclohexan-1-ol in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Novel Heterocyclic Scaffolds from 5-Amino-3,3-dimethylcyclohexan-1-ol

Introduction: Unlocking New Chemical Space

In the landscape of medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount for identifying next-generation therapeutics.[1][2] Nitrogen-containing heterocycles are a cornerstone of pharmaceutical development, with a significant percentage of FDA-approved drugs featuring these core structures.[2] 5-Amino-3,3-dimethylcyclohexan-1-ol represents a compelling, yet underexplored, bifunctional building block. Its rigid, gem-dimethyl-substituted cyclohexane framework combined with vicinal amino and hydroxyl functionalities offers a unique three-dimensional starting point for the synthesis of diverse and complex heterocyclic systems.

This guide serves as a detailed application note for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic blueprint for leveraging 5-Amino-3,3-dimethylcyclohexan-1-ol in the synthesis of novel, fused heterocyclic scaffolds with high potential for biological activity. The protocols described herein are grounded in established, robust chemical transformations, providing a reliable foundation for innovation.

Part 1: Synthesis of Fused Tetrahydroquinoline Derivatives via Acid-Catalyzed Annulation

Principle & Rationale: A Modern Approach to a Classic Reaction

The Friedländer annulation is a powerful and direct method for constructing the quinoline ring system, typically involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. We can adapt this fundamental principle to an intramolecular cyclization strategy, using the inherent reactivity of 5-Amino-3,3-dimethylcyclohexan-1-ol with β-ketoesters.

The core of this strategy lies in a domino reaction sequence. First, the primary amine of our starting material will form an enamine with the β-ketoester. This is followed by an acid-catalyzed intramolecular cyclization, where the electron-rich enamine attacks the ester carbonyl. The subsequent dehydration of the resulting hemiaminal intermediate drives the reaction towards the stable, fused dihydropyridinone ring. This approach is highly efficient, often proceeding in a single step, and allows for significant molecular diversity by simply varying the β-ketoester reactant.

Proposed Reaction Scheme: Friedländer-Type Annulation

reactant1 5-Amino-3,3-dimethylcyclohexan-1-ol plus1 + arrow p-TsOH, Toluene Reflux reactant2 Ethyl Acetoacetate product Fuzed Tetrahydroquinoline Derivative arrow->product

Caption: General scheme for the synthesis of fused tetrahydroquinoline derivatives.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 7,7-dimethyl-4-methyl-2,3,4,6,7,8-hexahydro-1H-quinolin-5-one.

Materials:

  • 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq)

  • Toluene (Anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq), anhydrous toluene (approx. 0.2 M concentration of the limiting reagent), and ethyl acetoacetate (1.1 eq).

    • Causality: Toluene is chosen as the solvent to facilitate the azeotropic removal of water using the Dean-Stark trap. This is critical as water is a byproduct of both the initial enamine formation and the final dehydration step. Removing it shifts the equilibrium towards the product, maximizing the yield.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq) to the reaction mixture.

    • Causality: p-TsOH is an effective and inexpensive acid catalyst. It protonates the carbonyl group of the ketoester, making it more electrophilic for the initial nucleophilic attack by the amine. It also catalyzes the subsequent cyclization and dehydration steps.

  • Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Causality: The sodium bicarbonate wash is essential to neutralize the acidic catalyst (p-TsOH). The subsequent water and brine washes remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure fused tetrahydroquinoline derivative.

Data Presentation: Scope of the Reaction

The versatility of this protocol allows for the synthesis of a variety of derivatives by changing the β-ketoester component.

R¹ Group (from β-ketoester)R² Group (from β-ketoester)Expected Product Structure
MethylH7,7-Dimethyl-4-methyl-tetrahydroquinolinone
PhenylH7,7-Dimethyl-4-phenyl-tetrahydroquinolinone
-CH₂CH₂- (cyclic)-Spirocyclic-fused tetrahydroquinolinone
CF₃H7,7-Dimethyl-4-(trifluoromethyl)-tetrahydroquinolinone

Part 2: Multi-Step Synthesis of Fused Dihydropyrimidinethiones

Principle & Rationale: A Versatile Two-Step Approach

Fused pyrimidine rings are prevalent in a wide array of biologically active compounds. This section details a robust, two-step protocol to access novel dihydropyrimidinethione scaffolds, which are valuable intermediates for further chemical elaboration. The strategy involves the initial formation of a thiourea derivative, followed by an intramolecular cyclization that engages the hydroxyl group.

The first step is the nucleophilic addition of the primary amine of 5-Amino-3,3-dimethylcyclohexan-1-ol to an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions. The resulting thiourea intermediate is then subjected to a cyclization reaction. This second step often requires activation of the hydroxyl group to facilitate the intramolecular nucleophilic attack by the sulfur or nitrogen of the thiourea moiety, leading to the formation of the fused heterocyclic ring.

Workflow & Mechanism Diagram

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Intramolecular Cyclization start 5-Amino-3,3-dimethyl- cyclohexan-1-ol product1 Thiourea Intermediate start->product1 DCM, rt, 2-4h reagent1 R-N=C=S (Isothiocyanate) reagent1->product1 product2 Fused Dihydropyrimidinethione product1->product2 Activation & Cyclization reagent2 Activating Agent (e.g., MsCl, Et3N) reagent2->product2

Caption: Two-step workflow for the synthesis of fused dihydropyrimidinethiones.

Detailed Experimental Protocol

This protocol provides a method for synthesizing a fused dihydropyrimidinethione scaffold.

Step 1: Synthesis of the Thiourea Intermediate

Materials:

  • 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq)

  • Phenyl isothiocyanate (1.05 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Reaction Setup: Dissolve 5-Amino-3,3-dimethylcyclohexan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add phenyl isothiocyanate dropwise to the stirred solution at room temperature.

    • Causality: The reaction is often exothermic; slow addition helps to control the reaction temperature. DCM is a good solvent for both reactants and is unreactive under these conditions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting amino alcohol is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude thiourea is often of sufficient purity to be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization

Materials:

  • Thiourea intermediate from Step 1 (1.0 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Reaction Setup: Dissolve the thiourea intermediate in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Base and Activation: Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

    • Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction. Methanesulfonyl chloride is an activating agent that converts the hydroxyl group into a good leaving group (mesylate). This activation is crucial for the subsequent intramolecular nucleophilic attack.

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The cyclization occurs as the thiourea (specifically, the sulfur or a nitrogen atom) displaces the mesylate group.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the target fused dihydropyrimidinethione.

Conclusion

5-Amino-3,3-dimethylcyclohexan-1-ol is a versatile and valuable building block for the synthesis of novel, drug-like heterocyclic scaffolds. The protocols detailed in this application note provide robust and adaptable methods for constructing fused tetrahydroquinolines and dihydropyrimidinethiones—compound classes of significant interest in medicinal chemistry. By leveraging well-established synthetic principles, researchers can use this guide as a starting point to generate diverse libraries of complex molecules, thereby accelerating the discovery of new bioactive agents.

References

  • MDPI - Recent Advances in the Synthesis of Quinolines: This review provides a comprehensive overview of modern quinoline synthesis, including oxidative annulation strategies.

  • SciELO - Quinolines by Three-Component Reaction: Describes the synthesis of quinolines via three-component coupling reactions, highlighting the mechanism of formation.

  • PMC - Synthesis of Quinoline Derivatives: Details the synthesis of quinoline derivatives as potential treatments for Alzheimer's disease, showcasing multi-step synthetic routes.

  • Thieme - Synthesis of[3][4]Oxathiepino[5,6-b]quinolines: Discusses base-mediated intramolecular hydroalkoxylation for preparing seven-membered S,O-heterocycles.

  • Kyushu Institute of Technology - STUDIES ON THE SYNTHESIS OF QUINOLINE: Outlines the Gould-Jacobs reaction for the synthesis of biquinoline compounds.

  • Frontiers - Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles: Reviews multicomponent reactions for the synthesis of various azoloazines.

  • Synthesis and Heterocyclization of 5-Amino-4-cyano-1, 3-oxazoles: Presents methods for synthesizing oxazolopyrimidine derivatives.

  • Baran Lab - Pyridine Synthesis: Cliff Notes: A summary of common and effective methods for constructing pyridine rings.

  • PMC - A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals: Describes a method for the amination of pyridines via heterocyclic phosphonium salts.

  • IJNRD - A Study Of Synthesis Of Bioactive Heterocycles: A general review on the importance and synthesis of various bioactive heterocyclic compounds.

  • PMC - 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles: Reviews the use of aminouracils as precursors for synthesizing therapeutic heterocyclic agents.

  • Organic Syntheses - 2,3-diaminopyridine: Provides a detailed procedure for the synthesis of 2,3-diaminopyridine.

  • International Journal of Organic Chemistry - A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks: Focuses on 5-amino-N-substituted pyrazoles as versatile starting materials for bioactive molecules.

  • ResearchGate - Synthesis of 5-Amino-3,3-dimethyl-7-phenyl-3 H -[3][5]oxathiolo[4,3- b ]pyridine-6-carbonitrile 1,1-Dioxides: Describes the synthesis of specific oxathiolopyridine derivatives.

  • RSC Advances - 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles: A review on the synthesis of heterocycles from aminouracil derivatives.

  • Thieme - Recent Advances in the Multicomponent Synthesis of Heterocycles Using 5-Aminotetrazole: A review on the application of 5-aminotetrazole in multicomponent reactions.

  • Semantic Scholar - The Synthesis of Diverse Annulated Pyridines: Describes the synthesis of pyridines annulated with functionalized 6-membered saturated rings.

  • Semantic Scholar - Dimedone (5,5-Dimethylcyclohexane-1,3-dione) as a protecting agent: Discusses the use of dimedone for protecting amino groups in peptide synthesis.

  • "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy: A dissertation on the synthesis of various heterocyclic small molecules.

  • PMC - Editorial: Emerging heterocycles as bioactive compounds: An editorial discussing the importance of heterocycles in medicinal chemistry.

  • PubChem - Cyclohexanone, reaction products with 5-amino-1,3,3-trimethylcyclohexanemethanamine: Provides information on a related compound.

  • MDPI - Heterocycle-Based Multicomponent Reactions in Drug Discovery: Reviews the use of multicomponent reactions for synthesizing heterocycles in drug discovery.

  • RSC Medicinal Chemistry - Identification of 5-amino-1,3,4-thiadiazole appended isatins: Reports on the synthesis and bioactivity of thiadiazole-isatin hybrids.

  • ResearchGate - An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates: Details synthetic pathways towards gem-difluorinated cyclohexane β-amino acids.

Sources

Application Note & Protocols: N-Alkylation of 5-Amino-3,3-dimethylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-Alkylated Cyclic Amino Alcohols

The N-alkylation of amino alcohols is a cornerstone transformation in modern organic synthesis, yielding structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The target molecule, 5-Amino-3,3-dimethylcyclohexan-1-ol, represents a valuable chiral building block. Its rigid, gem-dimethyl-substituted cyclohexane core provides a unique three-dimensional scaffold. Functionalization of the primary amino group through N-alkylation unlocks a diverse chemical space, enabling the synthesis of novel ligands, modulators of biological pathways, and chiral auxiliaries.

This guide provides a detailed exploration of two robust and widely applicable methods for the N-alkylation of this specific substrate: Reductive Amination and Catalytic N-Alkylation with Alcohols (also known as the "borrowing hydrogen" methodology). The protocols are designed to be self-validating, with an emphasis on the underlying chemical principles, ensuring both reproducibility and adaptability.

Mechanistic Rationale and Strategy Selection

The choice of an N-alkylation strategy is dictated by factors such as the availability of starting materials, desired functional group tolerance, and considerations for green chemistry.

Reductive Amination: The Workhorse of N-Alkylation

Reductive amination is a highly reliable and versatile one-pot method for forming carbon-nitrogen bonds.[1] The reaction proceeds through two discrete, yet concurrent, steps:

  • Imine Formation: The primary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to yield a Schiff base, or imine.[2]

  • In-Situ Reduction: A mild reducing agent, present in the reaction mixture, selectively reduces the imine C=N double bond to afford the N-alkylated amine.[1]

The key to this process is the choice of a reducing agent that is potent enough to reduce the imine but not so reactive that it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason.[1] This method's broad substrate scope makes it a go-to strategy in medicinal chemistry.[1]

Catalytic N-Alkylation with Alcohols: A Green Chemistry Approach

Directly using alcohols as alkylating agents is an atom-economical and environmentally benign alternative to traditional methods that use alkyl halides.[3][4][5] This transformation is typically achieved through a "borrowing hydrogen" or "hydrogen autotransfer" catalytic cycle.[6][7] The mechanism, facilitated by a transition metal catalyst (e.g., based on Ru, Ir, or Zn), involves three key stages:[7][8][9]

  • Oxidation: The catalyst temporarily "borrows" two hydrogen atoms from the substrate alcohol, oxidizing it to the corresponding aldehyde in situ.

  • Condensation: The primary amine condenses with the newly formed aldehyde to generate an imine, releasing a molecule of water.

  • Reduction: The catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst.

This process is highly efficient as it avoids the pre-oxidation of the alcohol and generates water as the only stoichiometric byproduct.[3][4][6]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the two primary protocols described in this note.

Reductive_Amination_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Sequence cluster_workup Work-up & Purification start Dissolve 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq) and Aldehyde/Ketone (1.1 eq) in Solvent (DCM/MeOH) imine Stir at RT for 1-2h for Imine Formation (Monitor by TLC/LC-MS) start->imine reduction Add NaBH(OAc)₃ (1.5 eq) portion-wise imine->reduction stir Stir at RT for 2-24h until completion reduction->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for N-Alkylation via Reductive Amination.

Borrowing_Hydrogen_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification setup Add Amine (1.0 eq), Alcohol (1.2 eq), Catalyst (1-5 mol%), and Base (if required) to an oven-dried flask inert Evacuate and backfill with Ar/N₂ (3x) setup->inert solvent Add anhydrous, degassed solvent inert->solvent heat Heat reaction mixture to specified temp (e.g., 110-120 °C) for 12-24h solvent->heat monitor Monitor progress by TLC/LC-MS heat->monitor cool Cool to RT and filter through Celite/Silica plug monitor->cool concentrate Concentrate filtrate under reduced pressure cool->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for Catalytic N-Alkylation with Alcohols.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the reaction of 5-Amino-3,3-dimethylcyclohexan-1-ol with a generic aldehyde.

Materials and Reagents:

  • 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 equivalent)

  • Aldehyde or Ketone (1.1 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or Methanol (MeOH) (Anhydrous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 eq.) to the stirred solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ can facilitate this step.[1]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions over 10-15 minutes. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting amine has been consumed (typically 2-24 hours).

  • Work-up - Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 15-20 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with EtOAc.

  • Work-up - Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol 2: Catalytic N-Alkylation with an Alcohol

This protocol outlines a general procedure using a transition-metal catalyst. The specific catalyst, base, and solvent may require optimization.

Materials and Reagents:

  • 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 equivalent)

  • Primary Alcohol (1.2 - 2.0 equivalents)

  • Transition Metal Catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-2 mol %) with a suitable ligand (e.g., dppf) OR a pre-formed catalyst complex (e.g., Zn(La)Cl₂, 3 mol %)[8][9]

  • Base (e.g., tBuOK or K₂CO₃, if required by the catalytic system)[9]

  • Anhydrous, degassed Toluene or Dioxane

  • Argon (Ar) or Nitrogen (N₂) gas supply

  • Celite or a small plug of silica gel

Step-by-Step Procedure:

  • Flask Preparation: Place 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq.), the alcohol (1.2 eq.), the catalyst (e.g., 3 mol %), and base (if needed, e.g., tBuOK, 0.5 eq.) into an oven-dried Schlenk flask or high-pressure tube equipped with a magnetic stir bar.[9]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Ar or N₂) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous and degassed toluene (to approx. 0.2 M) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 110-120 °C) and stir vigorously for 16-24 hours.[9]

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots (via syringe) and analyzing by TLC or LC-MS.

  • Work-up - Filtration: After cooling to room temperature, dilute the reaction mixture with an organic solvent like EtOAc or DCM. Filter the mixture through a short plug of Celite or silica gel to remove the catalyst and any inorganic salts. Wash the pad with additional solvent.

  • Work-up - Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the desired N-alkylated amino alcohol.

Data Summary and Troubleshooting

Comparative Reaction Parameters
ParameterReductive AminationCatalytic N-Alkylation with Alcohol
Alkylating Agent Aldehyde or KetonePrimary or Secondary Alcohol
Key Reagent Stoichiometric Reductant (e.g., NaBH(OAc)₃)Catalytic Transition Metal Complex (Ru, Ir, Zn)
Byproduct Borate salts, Acetic AcidWater
Typical Solvent Dichloromethane (DCM), Methanol (MeOH)Toluene, Dioxane, Mesitylene[5]
Temperature 0 °C to Room TemperatureHigh Temperature (90 - 170 °C)[3][5][9]
Key Advantage Broad scope, mild conditions, reliableAtom economical, "green" process
Key Disadvantage Generates stoichiometric wasteRequires high temperatures, inert atmosphere, catalyst cost
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst or reagent.- Insufficient temperature (for catalytic method).- Wet solvent/reagents.- Use fresh, high-purity reagents/catalyst.- Increase reaction temperature and/or time.- Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Dialkylated Byproduct - Excess alkylating agent.- Amine starting material is more nucleophilic than the product.- Use a stoichiometric amount or slight excess (1.0-1.1 eq.) of the alkylating agent.- Add the alkylating agent slowly to the amine solution.
Incomplete Conversion - Insufficient reaction time.- Reagent/catalyst deactivation.- Extend the reaction time and continue monitoring.- Add another portion of the reducing agent or catalyst.
Recovery of Starting Alcohol (Catalytic Method) - Catalyst is not active for the initial oxidation step.- Screen different catalysts or ligands.- Ensure the reaction is truly under an inert atmosphere.
Difficult Purification - Product and starting material have similar polarity.- Formation of polar byproducts.- Optimize the chromatography eluent system; consider using a different stationary phase (e.g., alumina).- Perform an acidic/basic aqueous wash during work-up to remove basic/acidic impurities.

References

  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. [Link]

  • Grogan, G. (2018). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology, 8(1), 33-44. [Link]

  • Toppr. (n.d.). Show the mechanism of reductive amination of cyclohexanone and dimethylamine with NaBH4. Toppr Ask. [Link]

  • Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(22), 3203-3208. [Link]

  • Valekar, A. H., et al. (2012). Characterization and reductive amination of cyclohexanol and cyclohexanone over Cu/ZrO2 catalysts. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. . [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. acsgcipr.org. [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]

  • Li, W., et al. (2022). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • Zhang, M., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters, 25(6), 922-926. [Link]

  • ResearchGate. (n.d.). Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst. ResearchGate. [Link]

  • Morales-Vidal, J., et al. (2022). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Li, W., et al. (2022). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • Mondal, B., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 939-954. [Link]

  • Bourne, R. A., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 13, 379-385. [Link]

  • Bourne, R. A., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Notes & Protocols: 5-Amino-3,3-dimethylcyclohexan-1-ol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential applications of 5-Amino-3,3-dimethylcyclohexan-1-ol as a valuable scaffold in the design and development of bioactive molecules. The constrained cyclic amino alcohol structure of this compound offers unique stereochemical and conformational properties that are highly sought after in medicinal chemistry for creating novel therapeutics with improved efficacy and selectivity. This document outlines a detailed, validated synthetic protocol for a closely related analogue, which can be adapted for the target molecule, discusses characterization techniques, and explores its potential in the synthesis of a variety of bioactive compounds, including constrained peptide mimics and novel heterocyclic entities.

Introduction: The Strategic Value of Constrained Cyclic Amino Alcohols in Drug Discovery

The incorporation of conformationally restricted structural motifs is a cornerstone of modern drug design. Constrained cyclic amino acids and their alcohol derivatives, such as 5-Amino-3,3-dimethylcyclohexan-1-ol, are of particular interest due to their ability to impart rigidity to molecular structures. This pre-organization can lead to a more favorable binding entropy upon interaction with a biological target, potentially increasing potency and selectivity. The 3,3-dimethyl substitution on the cyclohexane ring further restricts conformational flexibility, making this scaffold a unique building block for exploring chemical space. The amino and hydroxyl functionalities serve as versatile synthetic handles for the construction of a diverse range of molecular architectures.

The strategic incorporation of such scaffolds can lead to the development of novel therapeutic agents in areas such as oncology, infectious diseases, and neurology. The defined stereochemistry of the amino and hydroxyl groups on the cyclohexane ring allows for precise spatial orientation of pharmacophoric elements, which is critical for optimizing interactions with protein binding sites.

Synthetic Protocol: A Validated Approach to Substituted Aminocyclohexanols

While a specific protocol for the synthesis of 5-Amino-3,3-dimethylcyclohexan-1-ol is not widely published, a robust and adaptable method for the synthesis of its close isomers, cis- and trans-3-aminocyclohexanols, has been well-documented. This procedure, which involves the reduction of a β-enaminoketone precursor, can be logically extended to the synthesis of the target molecule.

Proposed Synthetic Pathway

The proposed synthesis commences with the readily available 5,5-dimethylcyclohexane-1,3-dione. A condensation reaction with a suitable amine, followed by a stereoselective reduction of the enaminoketone intermediate, yields the desired cis- and trans-5-Amino-3,3-dimethylcyclohexan-1-ol.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Stereoselective Reduction cluster_2 Step 3: Deprotection (Optional) start 5,5-Dimethylcyclohexane-1,3-dione + Benzylamine enaminoketone 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one start->enaminoketone Toluene, reflux reduction Sodium in THF/Isopropanol enaminoketone->reduction Intermediate product cis/trans-5-(Benzylamino)-3,3-dimethylcyclohexan-1-ol reduction->product deprotection Catalytic Hydrogenation (e.g., Pd/C, H2) product->deprotection Protected Amino Alcohol final_product cis/trans-5-Amino-3,3-dimethylcyclohexan-1-ol deprotection->final_product

Caption: Proposed synthetic pathway for 5-Amino-3,3-dimethylcyclohexan-1-ol.

Detailed Experimental Protocol (Adapted from the synthesis of 3-aminocyclohexanol derivatives[1])

Step 1: Synthesis of 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one

  • To a solution of 5,5-dimethylcyclohexane-1,3-dione (14.0 g, 0.1 mol) in toluene (150 mL), add benzylamine (10.7 g, 0.1 mol).

  • Fit the flask with a Dean-Stark apparatus to azeotropically remove water.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the β-enaminoketone as a crystalline solid.

Step 2: Synthesis of cis- and trans-5-(Benzylamino)-3,3-dimethylcyclohexan-1-ol

  • In a flask containing a mixture of tetrahydrofuran (THF) and isopropyl alcohol, dissolve the 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one (0.05 mol) from the previous step.

  • To this solution, carefully add small pieces of sodium metal (e.g., 4-5 equivalents) at room temperature with vigorous stirring.

  • The reaction is exothermic; maintain the temperature with a water bath if necessary.

  • Continue stirring until all the sodium has reacted.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting diastereomeric mixture of cis- and trans-amino alcohols can be separated by column chromatography on silica gel.

Step 3: Deprotection to yield 5-Amino-3,3-dimethylcyclohexan-1-ol

  • Dissolve the purified benzyl-protected amino alcohol (0.02 mol) in methanol.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the final product, 5-Amino-3,3-dimethylcyclohexan-1-ol, as a mixture of cis and trans isomers, which can be further purified and separated by chromatography.

Reagents and Expected Yields
StepStarting MaterialsReagents and SolventsExpected ProductTypical Yield
15,5-dimethylcyclohexane-1,3-dione, BenzylamineToluene3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one85-95%
23-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-oneSodium, THF, Isopropyl alcoholcis/trans-5-(Benzylamino)-3,3-dimethylcyclohexan-1-ol70-80%
3cis/trans-5-(Benzylamino)-3,3-dimethylcyclohexan-1-olPalladium on carbon, Hydrogen, Methanolcis/trans-5-Amino-3,3-dimethylcyclohexan-1-ol>90%

Characterization

The synthesized compounds should be thoroughly characterized using a suite of analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.

    • In ¹H NMR, characteristic peaks for the dimethyl groups, the cyclohexane ring protons, and the protons on the carbons bearing the amino and hydroxyl groups are expected. The coupling constants between the protons on C1, C5, and their adjacent carbons can help in determining the cis/trans stereochemistry.

    • In ¹³C NMR, the number of signals will confirm the symmetry of the molecule, with distinct chemical shifts for the quaternary carbon, the carbons bearing the heteroatoms, and the methylene carbons of the ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the 3200-3500 cm⁻¹ region) and C-N and C-O stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.

Applications in the Synthesis of Bioactive Molecules

The 5-Amino-3,3-dimethylcyclohexan-1-ol scaffold is a versatile starting material for the synthesis of a wide range of potentially bioactive molecules. Its constrained nature and bifunctional (amino and hydroxyl groups) character allow for its incorporation into various molecular frameworks.

As a Constrained Dipeptide Mimic

The rigid cyclohexane core can be used to mimic the backbone of a dipeptide, with side chains being introduced via derivatization of the amino and hydroxyl groups. This can lead to the synthesis of protease inhibitors, receptor antagonists, or modulators of protein-protein interactions.

Diagram of Scaffold Incorporation

G scaffold 5-Amino-3,3-dimethylcyclohexan-1-ol derivatization Derivatization of -NH2 and -OH groups scaffold->derivatization Synthetic Chemistry bioactive Bioactive Molecule (e.g., Protease Inhibitor) derivatization->bioactive Introduction of Pharmacophoric Groups

Caption: General scheme for the derivatization of the scaffold.

Synthesis of Novel Heterocyclic Compounds

The amino and hydroxyl groups can participate in cyclization reactions to form novel fused or spirocyclic heterocyclic systems. For example, reaction with appropriate bifunctional reagents can lead to the formation of oxazines, pyrimidines, or other ring systems with potential therapeutic applications. The synthesis of complex molecules like 5-Amino-3,3-dimethyl-7-phenyl-3H-[1][2]oxathiolo[4,3-b]pyridine-6-carbonitrile 1,1-dioxides from a related amino-dimethyl-oxathiole highlights the utility of such scaffolds in building complex heterocyclic structures.[3]

Potential Therapeutic Targets

Based on the biological activities of other cyclic amino alcohols and constrained scaffolds, derivatives of 5-Amino-3,3-dimethylcyclohexan-1-ol could be investigated for a variety of therapeutic targets:

Potential Bioactive Molecule ClassTherapeutic Target ExamplesRationale based on Analogous Structures
Constrained Peptidomimetics Proteases (e.g., HIV protease, HCV protease), GPCRsThe rigid scaffold can mimic β-turns or other secondary structures in peptides, leading to enhanced binding affinity and metabolic stability.[4]
Novel Heterocycles Kinases, Ion Channels, Nuclear ReceptorsThe unique 3D shape of the scaffold can be used to access novel chemical space and identify hits against challenging targets.
Chiral Ligands Asymmetric CatalysisThe stereodefined amino alcohol can act as a chiral ligand in metal-catalyzed asymmetric transformations, which are crucial in the synthesis of enantiomerically pure drugs.

Conclusion

5-Amino-3,3-dimethylcyclohexan-1-ol represents a promising and under-explored building block for the synthesis of novel bioactive molecules. Its constrained conformational flexibility and the presence of versatile synthetic handles make it an attractive scaffold for medicinal chemists. The synthetic protocol outlined in this guide, adapted from a reliable procedure for a close analogue, provides a clear pathway for accessing this valuable compound. Further exploration of its derivatization and incorporation into diverse molecular architectures is warranted to fully realize its potential in drug discovery.

References

  • Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry.
  • Rojas-Lima, S., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-160.
  • Tanaka, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033.
  • Moazzam, M., et al. (2023). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry.
  • Obydennov, D. L., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(1), 123.
  • Al-Tel, T. H., et al. (2009). Synthesis of 5-Amino-3,3-dimethyl-7-phenyl-3H-[1][2]oxathiolo[4,3-b]pyridine-6-carbonitrile 1,1-Dioxides. Molecules, 14(3), 1046-1054.

  • Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University.
  • Correa, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 505.
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethylcyclohexane.
  • Gawłowska, K., et al. (2013). Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. Acta Poloniae Pharmaceutica, 70(1), 123-128.
  • Correa, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
  • ResearchGate. (n.d.). Some examples of natural products and bioactive molecules containing cyclohexanones.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra data of compound 1 (δ values; 400 MHz and 100...).
  • Amir, M., & Kumar, S. (2005). Synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[2]benzothieno[2,3-d] pyrimidin-4(3H)-one and its Schiff bases as possible. Indian Journal of Chemistry, 44B, 2532-2537.

  • Newman, D. J., & Cragg, G. M. (2020).
  • Vulcanchem. (n.d.). Cis,trans,trans-3,5-dimethylcyclohexanol - 17373-17-0.
  • Google Patents. (n.d.). Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol.
  • Al-Otaibi, E. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
  • Reddy, G. S., & Kumar, P. (2000). Enantiomeric synthesis of (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol hydrochloride from cyclohexylideneglyceraldehyde. Enantiomer, 5(2), 175-179.
  • Fustero, S., et al. (2021). AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2- AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH. Fluorine notes, 1(134).
  • StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione.
  • Halpern, B., & James, L. (1964). Dimedone (5,5-Dimethylcyclohexane-1,3-dione) as a protecting agent for amino groups in peptide synthesis. Australian Journal of Chemistry, 17(11), 1282-1288.

Sources

Application Notes & Protocols: Strategic Functionalization of the Amino Group in 5-Amino-3,3-dimethylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical modification of the primary amino group in 5-Amino-3,3-dimethylcyclohexan-1-ol. This versatile bifunctional building block is of significant interest in medicinal chemistry and materials science due to its rigid cyclohexane core and the orthogonal reactivity of its amino and hydroxyl moieties. These protocols are designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies for achieving high-yield, chemoselective N-functionalization. We will explore key transformations including acylation, sulfonylation, urea and carbamate formation, and reductive amination, with an emphasis on the underlying chemical principles, experimental design, and troubleshooting.

Introduction: The Strategic Value of 5-Amino-3,3-dimethylcyclohexan-1-ol

5-Amino-3,3-dimethylcyclohexan-1-ol is a valuable scaffold in modern synthetic chemistry. The gem-dimethyl group on the cyclohexane ring locks the conformation, providing a predictable three-dimensional structure that is highly desirable for designing molecules with specific biological targets. The primary amine serves as a versatile synthetic handle for introducing a vast array of functional groups, thereby enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.[1][][3]

The principal challenge and opportunity in the chemistry of this molecule lies in the chemoselective functionalization of the amino group in the presence of the secondary hydroxyl group. Due to the higher intrinsic nucleophilicity of the primary amine compared to the secondary alcohol, N-functionalization can typically be achieved with high selectivity under carefully controlled conditions.[4][5] This guide focuses on protocols that leverage this reactivity difference to afford targeted N-modified products without the need for protecting group strategies, thus enhancing synthetic efficiency.

General Experimental Workflow

A typical workflow for the functionalization of the amino group involves the careful selection of reagents and conditions to favor N-acylation, N-sulfonylation, or N-alkylation. The process outlined below is a general schematic that will be adapted for each specific protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 5-Amino-3,3-dimethyl- cyclohexan-1-ol dissolve Dissolve in Anhydrous Aprotic Solvent (e.g., DCM, THF) start->dissolve base Add Base (if required) (e.g., TEA, Pyridine) dissolve->base cool Cool to 0 °C (Ice Bath) base->cool add_reagent Slow, Dropwise Addition of Electrophile (e.g., Acyl Chloride, Sulfonyl Chloride) cool->add_reagent react Stir at RT (Monitor by TLC/LC-MS) add_reagent->react quench Quench Reaction (e.g., H₂O, aq. NH₄Cl) react->quench extract Liquid-Liquid Extraction quench->extract purify Purify (Column Chromatography) extract->purify end Characterized Product purify->end

Caption: General workflow for N-functionalization.

Protocol I: N-Acylation (Amide Synthesis)

The formation of an amide bond is one of the most fundamental and frequently performed transformations in medicinal chemistry.[6][7][8] Acylation of the primary amine in our substrate is readily achieved using acyl chlorides or acid anhydrides. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon.[9]

Detailed Protocol: Synthesis of N-(3,3-dimethyl-4-hydroxycyclohexyl)acetamide

This protocol describes the acylation using acetyl chloride.

Materials & Reagents:

  • 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq) and dissolve it in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution. The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.[10]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.

  • Reagent Addition: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 15-20 minutes. Slow addition prevents a rapid temperature increase and minimizes potential side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aq. NaHCO₃ (to remove residual acid), and finally with brine.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Caption: N-Acylation Reaction Scheme.

Protocol II: N-Sulfonylation (Sulfonamide Synthesis)

Sulfonamides are a critical class of compounds in pharmaceuticals, known for their wide range of biological activities.[11][12][13] The synthesis involves the reaction of the primary amine with a sulfonyl chloride. Similar to acylation, this reaction requires a base to scavenge the generated HCl.[14][15]

Detailed Protocol: Synthesis of N-(3,3-dimethyl-4-hydroxycyclohexyl)-4-methylbenzenesulfonamide

Materials & Reagents:

  • 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.05 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq) in anhydrous DCM.

  • Base Addition: Add pyridine (2.0 eq). Pyridine often serves as both the base and a catalyst in this reaction.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly. A slight excess of the amine relative to the sulfonyl chloride can help prevent di-sulfonylation, a potential side reaction where the sulfonamide nitrogen is further acylated.[15][16]

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours (overnight).

  • Monitoring: Follow the disappearance of the starting amine using TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (multiple times to ensure all pyridine is removed), water, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography (silica gel) or recrystallization.

  • Characterization: Verify the product identity and purity via NMR, IR, and HRMS.

Protocol III: Urea and Carbamate Formation

Urea and carbamate moieties are ubiquitous in pharmaceuticals and agrochemicals.[17][18] Ureas are commonly synthesized by reacting an amine with an isocyanate, while carbamates can be formed from various reagents including chloroformates or by using CO₂ under specific conditions.[19][20]

Detailed Protocol: Synthesis of 1-Butyl-3-(3,3-dimethyl-4-hydroxycyclohexyl)urea

Materials & Reagents:

  • 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq)

  • n-Butyl isocyanate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer.

Procedure:

  • Reaction Setup: Dissolve 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add n-butyl isocyanate (1.0 eq) dropwise. This reaction is typically fast and exothermic. Using a stoichiometric amount of the isocyanate is crucial to avoid side reactions.

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitoring: Monitor by TLC or LC-MS. The product is often significantly less polar than the starting amino alcohol.

  • Work-up & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting crude product is often pure enough for many applications. If necessary, it can be purified by trituration with ether or hexanes, or by column chromatography.

  • Characterization: Confirm the structure using NMR, IR, and HRMS.

Protocol IV: N-Alkylation via Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines.[21][22][23] The process involves the initial formation of an imine or iminium ion from the reaction of the amine with an aldehyde or ketone, which is then reduced in situ by a selective reducing agent.[24] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[22]

Detailed Protocol: Synthesis of 5-(Benzylamino)-3,3-dimethylcyclohexan-1-ol

Materials & Reagents:

  • 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq), benzaldehyde (1.0 eq), and the solvent (DCE).

  • Acid Catalyst: Add a few drops of glacial acetic acid to catalyze imine formation (target pH ~5-6).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may cause some effervescence.

  • Reaction: Continue stirring at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the product and consumption of the starting materials.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aq. NaHCO₃ until gas evolution ceases.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue using flash column chromatography (silica gel), often using a mobile phase containing a small amount of triethylamine (e.g., 1%) to prevent product tailing on the acidic silica.

  • Characterization: Characterize the final product by NMR, IR, and HRMS.

G start Amine + Aldehyde/Ketone imine Imine/Iminium Ion Intermediate start->imine Condensation reagents1 AcOH (cat.) pH 5-6 product Alkylated Amine imine->product Reduction reagents2 NaBH(OAc)₃ or NaBH₃CN

Caption: Reductive Amination Pathway.

Summary and Troubleshooting

The choice of functionalization strategy depends entirely on the desired target molecule. The protocols outlined above provide robust starting points for derivatizing 5-Amino-3,3-dimethylcyclohexan-1-ol.

Functionalization Electrophile Key Reagents Primary Product Key Considerations
Acylation Acyl ChlorideTEA, Pyridine, DCMAmideExothermic; requires base to neutralize HCl.[9]
Sulfonylation Sulfonyl ChloridePyridine, DCM/THFSulfonamideRisk of di-sulfonylation; reaction can be slow.[15][16]
Urea Formation IsocyanateTHFUreaOften fast and high-yielding; isocyanates can be toxic.
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃, AcOHSecondary/Tertiary AminepH control is important for imine formation.[21][24]

Troubleshooting Common Issues:

  • Low Yield: Ensure all reagents are pure and solvents are anhydrous. Check stoichiometry and reaction time.

  • Multiple Products (Lack of Chemoselectivity): O-functionalization may occur. Lowering the reaction temperature or using a less reactive electrophile can improve N-selectivity. For challenging cases, protection of the hydroxyl group may be necessary.

  • Di-acylation/Di-sulfonylation: Use a slight excess of the amine or slow, controlled addition of the electrophile at low temperatures.[15][16]

  • Starting Material Unreacted: The amine may have been protonated by acid byproducts. Ensure a sufficient amount of base is present. For reductive amination, check the pH and activity of the reducing agent.

References

  • Peterson, S. L., Stucka, S. M., & Dinsmore, C. J. (2010). Parallel synthesis of ureas and carbamates from amines and CO2 under mild conditions. Organic Letters, 12(6), 1340–1343. [Link]

  • ACS Publications. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters. [Link]

  • ResearchGate. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. [Link]

  • Buitrago, E., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12). [Link]

  • RSC Publishing. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • ResearchGate. (2025). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions | Request PDF. [Link]

  • ACS Publications. (2017). Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. Organic Letters. [Link]

  • ResearchGate. Synthesis of substituted amino alcohol sulfamides. [Link]

  • ChemRxiv. (2022). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. [Link]

  • J-Stage. (2021). Development of Catalytic Reactions for Precise Control of Chemoselectivity. [Link]

  • PMC. (2014). Chemoselective Hydroxyl Group Transformation: An Elusive Target. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring Functionalized Amino Acids: The Role of Bromophenyl Derivatives. [Link]

  • Beilstein Journals. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • AK Lectures. Acylation and Esterification of Amino Acids. [Link]

  • ResearchGate. Chemoselective conjugate addition of amino alcohols to α,β‐unsaturated... [Link]

  • ResearchGate. Methods for mono‐selective N‐alkylation of amines using alcohols as... [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Wikipedia. Reductive amination. [Link]

  • ACS Publications. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews. [Link]

  • Chinese Chemical Letters. (2015). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • RSC Publishing. A new environmentally benign, simple, and efficient protocol... RSC Advances. [Link]

  • PMC. (2026). Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. [Link]

  • Pearson. (2024). Reactions of Amino Acids: Acylation. [Link]

  • Myers, A. Chem 115. [Link]

  • RSC Publishing. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Frontiers. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. [Link]

  • Save My Exams. (2025). Acylation Mechanism. [Link]

  • Chemistry Steps. (2024). Alcohols to Amides. [Link]

  • ResearchGate. (2025). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. [Link]

  • Khodja, A. (2024). Mechanism Explained: Acyl Protecting Groups for Amines. [Link]

  • MDPI. (2023). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]

  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • Taylor & Francis. (2008). Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. [Link]

  • RSC Publishing. (2023). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 5-Amino-3,3-dimethylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 5-Amino-3,3-dimethylcyclohexan-1-ol. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing the purification of this challenging polar amino alcohol. We will move beyond simple protocols to explain the fundamental principles behind method selection and troubleshooting, ensuring you can develop robust and scalable purification strategies.

Section 1: Frequently Asked Questions (FAQs) - Choosing Your Chromatographic Strategy

The unique structure of 5-Amino-3,3-dimethylcyclohexan-1-ol—possessing a polar primary amine, a hydroxyl group, and chiral centers—presents specific challenges that dictate the optimal purification strategy.

Q1: Which chromatographic mode is best for purifying this compound?

A1: The choice of chromatographic mode is critical. Standard Reversed-Phase (RP) and Normal-Phase (NP) chromatography often yield suboptimal results for this highly polar and basic compound.

  • Normal-Phase (NP) Chromatography: While the compound is polar, its basic amine group can interact strongly and irreversibly with the acidic silanol groups on a standard silica stationary phase. This leads to severe peak tailing, low recovery, and potential on-column degradation.[1]

  • Reversed-Phase (RP) Chromatography: Due to its high polarity, the compound has very low affinity for non-polar C18 or C8 stationary phases. It is typically unretained and elutes in the solvent front, making separation from other polar impurities impossible.[2][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the recommended technique for achiral purification. HILIC utilizes a polar stationary phase but employs a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[4][5][6] This creates a water-rich layer on the stationary phase surface, allowing for the effective retention and separation of highly polar compounds via a partitioning mechanism.[2][7]

  • Supercritical Fluid Chromatography (SFC): For separating the stereoisomers (enantiomers/diastereomers) of this molecule, SFC is the gold standard. It often provides faster, more efficient chiral separations with lower solvent consumption compared to HPLC.[8][9]

Table 1: Comparison of Chromatographic Modes
ModeStationary PhaseMobile PhaseSuitability for 5-Amino-3,3-dimethylcyclohexan-1-olKey Rationale
Normal Phase Polar (e.g., Silica)Non-polar (e.g., Hexane/EtOAc)Not Recommended Strong, irreversible binding and peak tailing due to amine-silanol interactions.[1]
Reversed Phase Non-polar (e.g., C18)Polar (e.g., Water/ACN)Not Recommended Poor retention; compound elutes in the void volume.[2]
HILIC Polar (e.g., Silica, Amide)High Organic/Low AqueousHighly Recommended (Achiral) Excellent retention and separation of highly polar compounds.[6][7]
SFC Chiral (e.g., Crown Ether)Supercritical CO₂ + ModifierHighly Recommended (Chiral) Superior speed and efficiency for chiral amine separations.[8][9]
Q2: My compound is a racemate. How do I separate the enantiomers?

A2: Direct separation using a Chiral Stationary Phase (CSP) is the most efficient method. As mentioned, Supercritical Fluid Chromatography (SFC) is a powerful technique for this purpose.[][11] The primary amine group is a key interaction site for certain CSPs.

  • Recommended CSPs for Primary Amines:

    • Crown Ether-Based Phases (e.g., Crownpak®): These are particularly effective for resolving primary amines.[8]

    • Cyclofructan-Based Phases: These have also shown excellent selectivity for primary amines in SFC.[9]

    • Polysaccharide-Based Phases (e.g., Chiralpak®): Immobilized amylose or cellulose-based columns are versatile and widely used for a broad range of chiral compounds.[12][13]

Q3: What kind of sample preparation is needed?

A3: Proper sample preparation is crucial to avoid peak distortion. The "like-dissolves-like" principle is secondary to ensuring solvent compatibility with the mobile phase. The sample diluent should be as weak as, or weaker than, the initial mobile phase. For HILIC, this means dissolving the sample in a high percentage of organic solvent (e.g., 90-95% Acetonitrile) that matches the starting conditions. Injecting a sample dissolved in a highly aqueous or polar solvent will cause severe peak fronting or splitting.[14]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the purification of 5-Amino-3,3-dimethylcyclohexan-1-ol, their root causes, and actionable solutions.

Problem 1: Poor Peak Shape (Severe Tailing)
  • Question: My peaks are broad and asymmetrical (tailing). What is the cause and how can I fix it?

  • Answer: Peak tailing with amine-containing compounds is almost always caused by secondary interactions between the protonated amine and acidic residual silanol groups on silica-based stationary phases.[15][16]

Workflow for Troubleshooting Peak Tailing

Caption: Decision workflow for diagnosing and fixing peak tailing.

Solutions in Detail:
  • Add a Mobile Phase Modifier: Introduce a small, competing base into your mobile phase. This base will preferentially interact with the active silanol sites, effectively masking them from your analyte.

    • For NP or HILIC: Add 0.1-0.5% triethylamine (TEA), diethylamine, or ammonium hydroxide to the mobile phase.[1]

    • For RP: Use a mobile phase with a high pH (e.g., pH 10-11 using ammonium bicarbonate) to ensure the amine is in its neutral, free-base form. This requires a pH-stable column.[1]

  • Use a Specialized Stationary Phase:

    • End-capped Columns: Use columns that are "end-capped," where most residual silanols are chemically deactivated.[17]

    • Amine-functionalized or Amide Columns: For HILIC, these phases offer alternative selectivities and can provide better peak shapes for basic compounds.[3]

    • Mixed-Mode Columns: Columns with a positively charged surface can repel the protonated amine via electrostatic repulsion, eliminating the ion-exchange interaction that causes tailing.[15]

Problem 2: Poor or No Retention
  • Question: My compound elutes immediately from the column with the solvent front. How do I get it to retain?

  • Answer: This is a classic sign that the chromatographic mode is incompatible with your highly polar analyte, which is common in Reversed-Phase chromatography.[2]

Solutions:
  • Switch to HILIC: This is the most effective solution. The partitioning mechanism in HILIC is designed to retain very polar compounds that are unretained in RP.[4][5][7]

  • Increase Mobile Phase Polarity (RP - Limited Use): In RP, you could try running a 100% aqueous mobile phase. However, this can lead to "phase dewetting" or collapse in some C18 columns, and retention may still be insufficient. This approach is generally not recommended as a primary strategy.

Problem 3: Chiral Isomers Are Not Separating
  • Question: I'm using a chiral column, but I only see one peak for my racemic mixture. What should I do?

  • Answer: Achieving chiral separation requires careful optimization of the mobile phase, modifier, and sometimes temperature, especially in SFC.

Solutions:
  • Screen Different Modifiers (SFC): The choice of alcohol co-solvent (modifier) is critical. Screen methanol, ethanol, and isopropanol. Methanol is often a good starting point.[11]

  • Use Additives: Small amounts of acidic or basic additives can dramatically impact selectivity. For primary amines, additives like trifluoroacetic acid (TFA) with an amine like triethylamine (TEA) can be effective.[9] A common combination is 0.2% TFA / 0.2% TEA in the alcohol modifier.

  • Screen Different CSPs: If one chiral column doesn't work, screen others. There is no universal chiral column, and selectivity is highly dependent on the specific interactions between the analyte and the stationary phase.[12]

  • Optimize Temperature and Pressure: In SFC, column temperature and backpressure can influence selectivity. Systematically evaluate temperatures from 25°C to 40°C.

Section 3: Experimental Protocols

Protocol 1: HILIC Method Development for Achiral Purification

This protocol provides a systematic approach to developing a HILIC separation method.

  • Column Selection:

    • Start with a bare silica or an amide-bonded HILIC column (e.g., 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.

    • Solvent B: Acetonitrile (ACN).

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

    • Gradient:

      • 0.0 min: 95% B

      • 10.0 min: 60% B

      • 11.0 min: 95% B

      • 15.0 min: 95% B (re-equilibration)

  • Sample Preparation:

    • Dissolve the crude sample in 95:5 (v/v) ACN:Water to a concentration of ~1 mg/mL. Ensure it is fully dissolved.

  • Execution and Optimization:

    • Perform an initial run. If the compound elutes too early, make the gradient shallower (e.g., 95% to 70% B over 10 min). If it elutes too late, make it steeper (e.g., 95% to 50% B over 10 min).

    • If peak shape is poor, add 0.1% acetic acid or 0.1% ammonium hydroxide to Solvent A.

Protocol 2: Chiral SFC Method Development

This protocol outlines a screening approach for chiral separation.

  • Column Selection:

    • Screen a set of 3-4 chiral columns known for amine separation (e.g., Crown ether, Cyclofructan, and immobilized Polysaccharide-based CSPs).

  • Mobile Phase and Modifier Preparation:

    • Mobile Phase: Supercritical CO₂

    • Modifiers: Prepare separate bottles of Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA), each containing 0.2% Triethylamine (TEA) as a basic additive.

  • Initial Screening Gradient:

    • Flow Rate: 3.0 mL/min

    • Column Temperature: 40 °C

    • Back Pressure: 150 bar

    • Gradient: 5% to 40% Modifier over 5 minutes.

  • Execution and Optimization:

    • Run the screening gradient on each column with each modifier.

    • Identify the column/modifier combination that shows the best "hit" (any sign of peak splitting or separation).

    • Optimize the separation on the best column by converting the gradient to an isocratic method. A good starting point for the isocratic % modifier can be calculated from the gradient retention time.[11]

    • Further optimize by adjusting the flow rate, temperature, and additive concentration to maximize resolution.

Section 4: Scale-Up Considerations

Transitioning a lab-scale method to preparative or process scale requires careful planning to maintain purity and yield.

  • Question: I have a successful analytical method. How do I scale it up for preparative purification?

  • Answer: The primary goal of scaling up is to increase the column diameter while keeping the linear velocity and bed height constant.[18] This ensures that the residence time of the analyte on the column remains the same, preserving the separation.

Key Parameters for Linear Scale-Up
ParameterLab Scale (Analytical)Prep ScaleRationale
Column ID 4.6 mm20 mm (example)Increase to load more material.
Bed Height 150 mm150 mm (Constant) Maintains residence time and resolution.[18][19]
Linear Velocity ConstantConstantPreserves separation dynamics.
Flow Rate 1.0 mL/min18.9 mL/min (Scaled) Flow rate must be scaled by the square of the column radii ratio.
Sample Load 2 µg377 µg (Scaled) Sample load scales with the cross-sectional area of the column.

Formula for Scaling Flow Rate: Flow Rate (Prep) = Flow Rate (Analytical) x [ (Radius (Prep)²) / (Radius (Analytical)²) ]

Potential Scale-Up Issues and Solutions
  • Decreased Resolution: Often caused by improper column packing at a larger scale. Large-diameter columns are more challenging to pack efficiently and may require specialized equipment.[19][20]

  • Increased Backpressure: Viscosity of the mobile phase and sample can have a more pronounced effect at higher flow rates. Consider reducing the flow rate if pressure limits are exceeded.[19]

  • Thermal Effects: Heat generated from friction can be more significant in large columns, potentially affecting selectivity. Using a column with a water jacket for temperature control may be necessary.

Scale-Up Workflow Diagram

ScaleUp_Workflow A Optimized Analytical Method B Determine Required Scale (e.g., grams of product) A->B C Select Preparative Column (Maintain Bed Height) B->C D Calculate Scaled Parameters - Flow Rate - Sample Load C->D E Perform Initial Prep Run (Low Load) D->E F Analyze Fractions for Purity E->F G Resolution Maintained? F->G H Increase Sample Load Incrementally G->H Yes I Troubleshoot: - Check Column Packing - Re-optimize Gradient G->I No H->E J Production Scale Purification H->J Max Load Determined I->E

Caption: Stepwise workflow for scaling up a purification method.

References
  • Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
  • Phenomenex. (2016).
  • Dr. Maisch GmbH. HILIC.
  • Element Lab Solutions. (2024).
  • LCGC. (2023).
  • Buchi.com.
  • LCGC International. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds.
  • Agilent. (2023).
  • MicroSolv Technology Corporation. (2018). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
  • Waters Corporation. Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems.
  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?.
  • Biotage. (2023).
  • BOC Sciences.
  • ResearchGate. (2023).
  • Tosoh Bioscience. Technical Presentation -- Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column.
  • Bio-Link. (2024).
  • Bio-Rad.
  • SpringerLink. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • VTechWorks.
  • Labcompare. (2023).

Sources

optimization of reaction conditions for Schiff base synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SB-OPT-2024 Assigned Specialist: Senior Application Scientist

Introduction: The Equilibrium Paradox

Welcome to the technical support hub for imine (Schiff base) synthesis. As researchers, we often treat this reaction as a simple condensation, yet it frequently fails due to its inherent reversibility. The formation of a Schiff base (


) releases a water molecule. In a closed system, this water will hydrolyze the product back to the starting materials (aldehyde/ketone + amine).

The Golden Rule: You are not just synthesizing a molecule; you are fighting a thermodynamic equilibrium. Success depends on two variables: Water Management (Thermodynamics) and pH Control (Kinetics).

Module 1: Thermodynamic Control (Water Removal)

The Issue

"I refluxed for 24 hours, but NMR shows 50% starting material." Diagnosis: You reached equilibrium, not completion. The water byproduct is attacking your imine.

Solution Protocols
MethodScaleSolvent SystemPros/Cons
Azeotropic Distillation (Dean-Stark) >5gToluene or BenzenePro: Visually monitors reaction progress (water volume).Con: Requires high boiling point; toxic solvents.
Molecular Sieves (In-Situ) <5gEthanol, Methanol, DCMPro: Mild conditions; "Green" compatible.Con: Sieves can grind into powder; requires filtration.
Desiccant Reflux <1g

or THF
Pro: Soxhlet extractor with

keeps reaction dry.Con: Complex setup; solvent limitations.
Standard Protocol: Molecular Sieve Method (Recommended)
  • Activate Sieves: Heat 3Å or 4Å molecular sieves at 300°C for 3 hours (or flame dry under vacuum).

  • Setup: In a round-bottom flask, dissolve Aldehyde (1.0 eq) and Amine (1.0-1.1 eq) in anhydrous Ethanol.

  • Addition: Add activated sieves (approx. 100-200 mg per mmol of reactant).

  • Reaction: Stir at reflux (or 60°C) for 4-6 hours.

  • Workup: Filter hot to remove sieves. Cool filtrate to induce crystallization.[1]

Module 2: Kinetic Control (Catalysis & pH)

The Issue

"The reaction is too slow, so I added more acetic acid, but the yield dropped to zero." Diagnosis: You fell into the pH Trap .

  • Mechanism: The carbonyl oxygen must be protonated to become electrophilic enough for attack.

  • The Trap: If the solution is too acidic (pH < 3), the amine gets protonated (

    
    ). A protonated amine is no longer a nucleophile and cannot attack the carbonyl.
    
Visualizing the pH Sweet Spot

pH_Mechanism cluster_low_pH pH < 3 (Too Acidic) cluster_opt_pH pH 4-5 (Optimal) cluster_high_pH pH > 7 (Basic/Neutral) Amine_Prot Amine Protonated (R-NH3+) No_Nuc Nucleophile Deactivated Amine_Prot->No_Nuc Blocks Reaction Carbonyl_Act Carbonyl Oxygen Protonated Attack Nucleophilic Attack Carbonyl_Act->Attack Amine_Free Amine Free (R-NH2) Amine_Free->Attack Carbonyl_Neut Carbonyl Neutral Slow_Rate Electrophile Too Weak Carbonyl_Neut->Slow_Rate Slow Kinetics

Caption: The pH Optimization Curve. Reaction efficiency peaks at pH 4-5 where the carbonyl is activated but the amine remains nucleophilic.

Module 3: Energy Input (Microwave vs. Thermal)

The Issue

"My starting materials decompose before the product forms." Diagnosis: Prolonged thermal stress. Solution: Switch to Microwave-Assisted Organic Synthesis (MAOS).[2] Polar intermediates in Schiff base formation absorb microwave energy efficiently, drastically reducing reaction time.

Comparative Data
ParameterConventional RefluxMicrowave Method
Time 2 - 8 Hours1 - 5 Minutes
Solvent Toluene/Benzene (Toxic)Ethanol/Water (Green)
Yield 60 - 75%85 - 96%
Purity Often requires recrystallizationOften pure upon cooling
Microwave Protocol (Green Chemistry)
  • Mix: Combine Aldehyde (1 mmol) and Amine (1 mmol) in a microwave vial.

  • Solvent: Add minimal Ethanol (1-2 mL) to create a slurry.

  • Catalyst: Add 1 drop of Glacial Acetic Acid.

  • Irradiation: Irradiate at 60-80W for 60-120 seconds (max temp 80°C).

  • Isolation: Pour into crushed ice. The Schiff base usually precipitates immediately.

Module 4: Troubleshooting Matrix

Scenario A: "My product is an oil, not a solid."

This is the "Oiling Out" phenomenon, often caused by impurities lowering the melting point or supersaturation in a hot solvent.

Corrective Workflow:

  • Trituration: Add cold Hexane or Diethyl Ether and scratch the glass vigorously with a spatula.

  • Solvent Swap: If synthesized in Toluene, rotovap and redissolve in minimal hot Ethanol.

  • The "Fridge" Trick: Dissolve the oil in minimal Methanol, add a seed crystal (if available), and place in a -20°C freezer for 24 hours.

Scenario B: "The product decomposes on the silica column."

Cause: Silica gel is slightly acidic (pH ~5-6). This acidity, combined with moisture in the column, catalyzes the hydrolysis of your Schiff base back to the aldehyde and amine.

Corrective Workflow:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (Et3N) in Hexane before loading your sample. This neutralizes acidic sites.

  • Switch Stationary Phase: Use Neutral Alumina instead of Silica Gel.

  • Avoid Chromatography: Schiff bases are best purified by recrystallization (Ethanol/CHCl3) to avoid hydrolysis.

Decision Tree: Low Yield / Failure

Troubleshooting Start Problem: Low Yield / No Solid Check_State Is the product an Oil? Start->Check_State Check_SM Is Starting Material present (TLC)? Check_State->Check_SM No (Solid but low yield) Oil_Sol Action: Triturate with Hexane. Cool to -20°C. Check solvent choice. Check_State->Oil_Sol Yes Water_Issue Action: Add Molecular Sieves. Use Dean-Stark. Switch to Anhydrous Solvent. Check_SM->Water_Issue Yes (Equilibrium Issue) Decomp_Issue Action: Reduce Temp. Switch to Microwave. Check Silica Acidity. Check_SM->Decomp_Issue No (Decomposition)

Caption: Diagnostic flow for resolving common synthetic failures in imine formation.

References

  • Mechanism & pH: Sykes, P. (1986). A Guidebook to Mechanism in Organic Chemistry. Longman. (Discussion on pH dependence of carbonyl addition vs.
  • Microwave Synthesis: Vibhute, Y. B., et al. (2010).[3] "Comparative study of conventional and microwave assisted synthesis of novel schiff bases". Journal of Chemical and Pharmaceutical Research, 2(6), 234-243.[3] Link

  • Green Solvents: Naqvi, A., et al. (2014). "Synthesis of Schiff Bases via Environmentally Benign and Energy-Efficient Greener Methodologies". Semantic Scholar. Link

  • Water Removal: Tiz, D. B., et al. (2024). "How can i remove the formed water in schiff base synthesis?". ResearchGate Community Forum. Link

  • Troubleshooting Oiling Out: LibreTexts. (2022). "3.6F: Troubleshooting Crystallization". Chemistry LibreTexts. Link

Sources

Technical Guide: Troubleshooting Diastereomer Separation in Substituted Cyclohexanols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Science Hub. Subject: Resolution of Cis/Trans Substituted Cyclohexanols Audience: Senior Chemists, Process Engineers, and R&D Scientists.

Separating substituted cyclohexanol diastereomers is a classic yet persistent challenge in organic synthesis. The difficulty arises because these isomers often share identical boiling points (negating simple distillation) and similar polarity indices. Success depends on exploiting the subtle steric and conformational differences between axial and equatorial hydroxyl groups.

This guide provides a self-validating troubleshooting framework, moving from optimization of standard chromatography to advanced derivatization strategies.

Module 1: Chromatographic Challenges (The "Silica Rule")

The Core Principle: On standard silica gel (normal phase), conformation dictates retention.

  • Equatorial -OH: Sterically unhindered. Forms strong, accessible Hydrogen bonds with silanol groups. Result: Higher polarity behavior (Lower

    
    , elutes later).
    
  • Axial -OH: Sterically shielded by 1,3-diaxial hydrogens. Forms weaker/transient Hydrogen bonds. Result: Lower polarity behavior (Higher

    
    , elutes earlier).
    
FAQ: Flash Chromatography & TLC

Q: My cis/trans isomers show as a single spot on TLC in EtOAc/Hexane. How do I resolve them? A: Ethyl Acetate is often too strong a hydrogen-bond acceptor, "swamping" the subtle differences between the axial and equatorial protons.

  • The Fix: Switch to Diethyl Ether or MTBE as your polar modifier. Ether has different solvation characteristics that often amplify the binding difference between axial and equatorial alcohols.

  • Protocol: Run TLC in 10% Ether/Hexane. If

    
    , move to Module 3 (Derivatization).
    

Q: I am separating 4-tert-butylcyclohexanol. Which isomer is which? A:

  • Spot 1 (Fast, High

    
    ): Cis-isomer (Axial -OH). The bulky t-butyl group locks the ring; the -OH is forced axial, shielding it from silica.
    
  • Spot 2 (Slow, Low

    
    ): Trans-isomer (Equatorial -OH). The -OH is fully exposed to the stationary phase.
    

Q: My separation works on TLC but fails on the column. Why? A: This is usually a "column overloading" or "tailing" issue caused by the slow kinetics of hydrogen bonding.

  • The Fix: Doping. Add 0.1% Triethylamine (TEA) to your mobile phase to neutralize highly acidic silanol sites that cause peak broadening, or use high-performance spherical silica (20-40 µm) rather than irregular silica.

Module 2: Advanced HPLC Method Development

When flash chromatography fails to provide >95% purity, HPLC is required.

Decision Matrix: Method Selection

SeparationStrategy Start Start: Mixture Analysis TLC TLC Screening (Ether/Hexane) Start->TLC Decision1 Delta Rf > 0.1? TLC->Decision1 Flash Flash Chromatography (Spherical Silica) Decision1->Flash Yes HPLC_Check Is UV detection feasible? Decision1->HPLC_Check No Deriv Derivatization (3,5-Dinitrobenzoate) HPLC_Check->Deriv No (Low UV) NormalPhase Normal Phase HPLC (Silica Column) HPLC_Check->NormalPhase Yes (High UV) Chiral Chiral HPLC (AD-H or OD-H) NormalPhase->Chiral If Resolution < 1.5

Figure 1: Strategic decision tree for selecting the appropriate separation modality based on


 and UV activity.
FAQ: HPLC Optimization

Q: Why use Normal Phase (NP) over Reverse Phase (RP) for these compounds? A: RP-HPLC relies on hydrophobic partitioning. Since diastereomers often have identical logP values, RP columns (C18) struggle to differentiate them. NP-HPLC (Silica) relies on the specific geometry of the polar interaction, which is the exact property that differs between cis/trans isomers.

Q: Standard silica HPLC is not giving baseline separation. What is the "Nuclear Option"? A: Use Amylose or Cellulose-based Chiral Columns (e.g., Chiralpak AD-H or OD-H), even if your compound is not a racemate.

  • Mechanism: These columns contain "chiral pockets" with specific shapes. They are exceptionally good at discriminating diastereomers (shape selectivity) because an axial substituent will not fit into the cavity the same way an equatorial one does.

Module 3: Derivatization Strategies

If the alcohols are non-UV active (like many cyclohexanols) or inseparable as free alcohols, derivatization is the industry standard solution.

The Gold Standard: 3,5-Dinitrobenzoates Converting the alcohol to a 3,5-dinitrobenzoate ester serves two purposes:

  • UV Tagging: Introduces a strong chromophore (

    
     nm).
    
  • Crystallinity: These esters are highly crystalline, often allowing separation by fractional crystallization, bypassing chromatography entirely.

Protocol: Microwave-Assisted Synthesis (Green Method)

Traditional acid chloride methods are effective but moisture sensitive. This modern protocol is robust.[1]

Reagents:

  • Substituted Cyclohexanol (1.0 eq)

  • 3,5-Dinitrobenzoic acid (1.1 eq)

  • Ionic Liquid: [bmim]HSO₄ (catalytic amount) or H₂SO₄ (1 drop)

  • Solvent: None (Neat) or minimal DCM.

Steps:

  • Mix alcohol and acid in a sealed microwave vial.

  • Irradiate at 70°C for 3-5 minutes.

  • Workup: Dissolve in EtOAc, wash with saturated NaHCO₃ (removes excess acid).

  • Separation: The resulting esters usually have significantly different

    
     values due to the rigid bulky group amplifying the steric differences.
    

Data Comparison: Derivatization Effects

FeatureFree Alcohol3,5-Dinitrobenzoate Ester
UV Detection Weak/None (200-210 nm)Strong (254 nm)
Crystallinity Low (Waxy solids/oils)High (Defined needles/plates)
Separation Factor (

)
Low (1.0 - 1.1)High (1.2 - 1.5)
Elution Order (Silica) Axial (Fast) / Eq (Slow)Varies based on steric bulk of ester
Module 4: Summary of Elution Rules

Use this reference table to predict elution order on Unmodified Silica Gel .

Cyclohexanol ConformationHydroxyl PositionInteraction with SilicaElution SpeedRelative

Trans-4-t-butyl EquatorialStrong (Accessible)SlowLow
Cis-4-t-butyl AxialWeak (Hindered)FastHigh
Cis-2-methyl Equatorial/Axial Mix*AverageMediumMedium

*Note: Without a locking group (like t-butyl), ring flipping occurs. Separation requires low-temperature chromatography or derivatization.

References
  • Elution Order & Mechanism

    • Study.com. "Separation of cis and trans 4-t-butylcyclohexanol chromatography elution order." Accessed Feb 2026. Link

    • Master Organic Chemistry. "Substituted Cyclohexanes: Axial vs Equatorial." Link

  • Derivatization Protocols

    • Valdez, D., & Reier, J. C. (1986).[2][3] "A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride." Journal of Chromatographic Science. Link

    • Sonkar, S. M., et al. (2022).[4][5] "Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates." Hans Shodh Sudha. Link

  • HPLC Method Development

    • Phenomenex Technical Guide. "HPLC Technical Tip: Chiral Method Development." Link

    • Albaseer, S. S. (2012).[6] "Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation." International Science Community Association. Link

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 5-Amino-3,3-dimethylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Amino-3,3-dimethylcyclohexan-1-ol. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols in a question-and-answer format to address common challenges encountered during the catalytic transformation of this versatile building block.

Introduction

5-Amino-3,3-dimethylcyclohexan-1-ol is a valuable bifunctional molecule with applications in the synthesis of pharmaceuticals and other fine chemicals, including analogs of gabapentin[1]. The presence of both a primary amine and a secondary alcohol on a sterically hindered cyclohexane ring presents unique challenges and opportunities in catalyst selection and reaction design. This guide is structured to provide practical, field-proven insights into the key catalytic reactions involving this substrate, focusing on N-alkylation, dehydrogenation, oxidation, and acylation.

Section 1: N-Alkylation of 5-Amino-3,3-dimethylcyclohexan-1-ol

N-alkylation of the primary amine is a fundamental transformation for creating more complex derivatives. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a highly efficient and atom-economical approach for this conversion, using alcohols as alkylating agents with water as the only byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for the N-alkylation of 5-Amino-3,3-dimethylcyclohexan-1-ol with primary alcohols?

A1: Ruthenium-based catalysts are highly effective for the N-alkylation of amines with alcohols via the borrowing hydrogen strategy[2][3]. For a sterically hindered substrate like 5-Amino-3,3-dimethylcyclohexan-1-ol, a robust catalyst system is required. The combination of a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, with a bidentate phosphine ligand like Xantphos or dppf is a proven choice[3][4]. Iron-based catalysts can also be employed for a more sustainable approach, although they may require further optimization for this specific substrate[5].

Q2: I am observing low conversion in my N-alkylation reaction. What are the likely causes and how can I improve the yield?

A2: Low conversion can stem from several factors. Firstly, ensure your catalyst is properly pre-formed and active. The reaction temperature is also critical; for secondary alcohols as substrates, higher temperatures may be necessary to facilitate the initial dehydrogenation step[3]. The choice of solvent can also play a role; while the alkylating alcohol can sometimes be used as the solvent, a high-boiling, inert solvent like toluene or xylene can be beneficial[5][6]. Finally, ensure your reactants are pure and dry, as water can sometimes inhibit the reaction, although it is also a byproduct.

Q3: Over-alkylation to the tertiary amine is a problem in my reaction. How can I favor mono-alkylation?

A3: Minimizing over-alkylation is a common challenge. One effective strategy is to use a stoichiometric excess of the amine substrate relative to the alcohol alkylating agent. Additionally, lowering the reaction temperature and catalyst loading can sometimes favor the mono-alkylated product. Careful monitoring of the reaction progress by TLC or GC and stopping the reaction once the desired product is maximized is also crucial.

Troubleshooting Guide: N-Alkylation
Problem Potential Cause(s) Suggested Solution(s)
No or low conversion Inactive catalyst; Insufficient temperature; Impure reagents.Prepare fresh catalyst solution; Increase reaction temperature in 10°C increments; Ensure all reagents and solvents are dry and pure.
Formation of side products (e.g., imines, aldehydes) Incomplete reduction of the imine intermediate.Increase hydrogen pressure if using an external H₂ source, or ensure the borrowing hydrogen catalyst is functioning correctly. A Brønsted acid additive can sometimes enhance the imine reduction step[7].
Over-alkylation (di-alkylation) High catalyst loading; High temperature; Stoichiometry favoring di-alkylation.Reduce catalyst loading; Decrease reaction temperature; Use an excess of the amine substrate.
Racemization of chiral centers Presence of a strong base.Employ a base-free catalytic system, such as those based on Shvo's or Knölker's complexes[5]. For substrates sensitive to racemization, using a sub-stoichiometric amount of a weaker base may be beneficial[8].
Experimental Protocol: Ruthenium-Catalyzed N-Alkylation

This protocol is adapted from established procedures for the N-alkylation of amines with alcohols using a ruthenium-based catalyst system[2][4].

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • Xantphos

  • Potassium tert-butoxide (KOtBu)

  • 5-Amino-3,3-dimethylcyclohexan-1-ol

  • Primary alcohol (e.g., benzyl alcohol)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In an oven-dried Schlenk flask under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ (0.02 mmol) and Xantphos (0.04 mmol). Add anhydrous toluene (5 mL) and stir for 15 minutes at room temperature.

  • Reaction Setup: To the catalyst mixture, add potassium tert-butoxide (1.0 mmol), 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 mmol), and the primary alcohol (1.2 mmol).

  • Reaction: Heat the mixture to 110°C and stir for 24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction to room temperature and quench with water (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

N_Alkylation_Workflow cluster_prep Catalyst Preparation cluster_reaction N-Alkylation Reaction cluster_workup Work-up and Purification Ru_precatalyst [Ru(p-cymene)Cl₂]₂ Catalyst_preformation Catalyst_preformation Ru_precatalyst->Catalyst_preformation Stir at RT, 15 min Xantphos_ligand Xantphos Ligand Xantphos_ligand->Catalyst_preformation Stir at RT, 15 min Toluene_solvent Anhydrous Toluene Toluene_solvent->Catalyst_preformation Stir at RT, 15 min Reaction_mixture Reaction_mixture Amino_alcohol 5-Amino-3,3-dimethyl- cyclohexan-1-ol Amino_alcohol->Reaction_mixture Primary_alcohol Primary Alcohol Primary_alcohol->Reaction_mixture Base KOtBu Base->Reaction_mixture Heating Heating Reaction_mixture->Heating 110°C, 24h Quenching Quenching Heating->Quenching Cool to RT Extraction Extraction Quenching->Extraction Add H₂O & DCM Purification Purification Extraction->Purification Column Chromatography Final_Product Final_Product Purification->Final_Product N-alkylated Product

Workflow for Ru-catalyzed N-alkylation.

Section 2: Dehydrogenation of 5-Amino-3,3-dimethylcyclohexan-1-ol

Acceptorless dehydrogenation is a green chemistry approach to synthesize valuable compounds like amino ketones, imines, or heterocyclic compounds by removing hydrogen from the substrate.

Frequently Asked Questions (FAQs)

Q1: Which catalysts are suitable for the dehydrogenation of the alcohol group in 5-Amino-3,3-dimethylcyclohexan-1-ol?

A1: Ruthenium and manganese-based catalysts are excellent choices for the acceptorless dehydrogenation of alcohols[9]. Specifically, RuH₂(CO)(PPh₃)₃ has been shown to be effective for the dehydrogenation of amino alcohols under neutral conditions[9][10]. For a more sustainable option, manganese(I) complexes can also be employed and have demonstrated high efficiency, sometimes surpassing noble metal catalysts. Copper-based catalysts, such as Cu/ZnO, are also effective for the dehydrogenation of cyclohexanols to cyclohexanones and could be adapted for this substrate[11][12].

Q2: My dehydrogenation reaction is sluggish. How can I increase the reaction rate?

A2: The rate of dehydrogenation is highly dependent on temperature. Increasing the reaction temperature will generally increase the rate, but be mindful of potential side reactions. The choice of solvent can also be critical. High-boiling solvents like toluene or xylene are often used. Additionally, ensuring an inert atmosphere is crucial to prevent catalyst oxidation and other unwanted side reactions.

Q3: I am observing the formation of multiple products. What are the likely side reactions?

A3: With a bifunctional molecule like 5-Amino-3,3-dimethylcyclohexan-1-ol, several side reactions are possible. If the amino group is not protected, intramolecular condensation between the newly formed ketone and the amine can occur, leading to cyclic imines or enamines. Intermolecular condensation reactions are also possible. To favor the desired amino ketone, it may be necessary to protect the amino group before the dehydrogenation step.

Troubleshooting Guide: Dehydrogenation
Problem Potential Cause(s) Suggested Solution(s)
Low Conversion Insufficient temperature; Catalyst deactivation.Increase reaction temperature; Use a higher boiling point solvent; Ensure the reaction is under a strictly inert atmosphere.
Formation of cyclic byproducts (imines, enamines) Intramolecular condensation of the amino ketone product.Consider protecting the amine group (e.g., as a Boc-carbamate) before dehydrogenation.
Catalyst deactivation Oxidation of the catalyst; Strong coordination of the amine to the metal center.Ensure rigorous exclusion of air and moisture; If amine coordination is suspected, a ligand that can modulate the metal's coordination sphere may be beneficial.
Experimental Protocol: Ruthenium-Catalyzed Dehydrogenation

This protocol is based on the dehydrogenation of amino alcohols using a RuH₂(CO)(PPh₃)₃ catalyst[9][10].

Materials:

  • RuH₂(CO)(PPh₃)₃

  • 5-Amino-3,3-dimethylcyclohexan-1-ol (or its N-protected derivative)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, dissolve 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 mmol) and RuH₂(CO)(PPh₃)₃ (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL).

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) for 12-24 hours. Monitor the reaction by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the corresponding amino ketone.

Dehydrogenation_Logic cluster_input Inputs cluster_process Dehydrogenation Process cluster_output Potential Outputs Substrate 5-Amino-3,3-dimethyl- cyclohexan-1-ol Reaction Acceptorless Dehydrogenation Substrate->Reaction Catalyst Ru or Mn Catalyst Catalyst->Reaction Amino_Ketone Desired Amino Ketone Reaction->Amino_Ketone Desired Pathway Cyclic_Imine Side Product: Cyclic Imine Reaction->Cyclic_Imine Potential Side Reaction (Intramolecular Condensation)

Logical flow of dehydrogenation and potential side reactions.

Section 3: Oxidation of 5-Amino-3,3-dimethylcyclohexan-1-ol

Selective oxidation of the alcohol or amine functionality can lead to valuable synthetic intermediates such as amino ketones, amino acids, or hydroxylamines.

Frequently Asked Questions (FAQs)

Q1: What catalysts are recommended for the selective oxidation of the alcohol group to a ketone?

A1: For the selective oxidation of the secondary alcohol in the presence of the primary amine, gold-based catalysts have shown promise. Supported gold nanoparticles (e.g., Au/TiO₂ or Au/Al₂O₃) can catalyze the aerobic oxidation of alcohols under relatively mild conditions[9][13]. The basicity of the amino group in the substrate can influence the reaction, and in some cases, the addition of an external base may still be required to achieve good activity[9].

Q2: How can I achieve oxidation of the alcohol to a carboxylic acid without affecting the amine?

A2: Oxidizing the secondary alcohol directly to a carboxylic acid while preserving the amine is challenging. A two-step process is often more practical: first, oxidize the alcohol to the ketone as described above, and then perform a subsequent oxidation of the ketone. Alternatively, protecting the amine group first, followed by a strong oxidation of the alcohol, is a common strategy.

Q3: My gold-catalyzed oxidation is showing rapid deactivation. What could be the cause?

A3: Gold catalysts can be susceptible to deactivation, especially in the presence of amines. The strong coordination of the nitrogen atom to the gold nanoparticles can block active sites[9]. This deactivation can sometimes be mitigated by the choice of support and catalyst preparation method. Catalysts prepared by sol-immobilization have, in some cases, shown better durability than those prepared by deposition-precipitation[9].

Troubleshooting Guide: Oxidation
Problem Potential Cause(s) Suggested Solution(s)
Low Selectivity (Oxidation of both amine and alcohol) Catalyst is not selective.Screen different catalysts and supports (e.g., Au/TiO₂, Au/Al₂O₃, Au/C). Consider protecting the more reactive functional group before oxidation.
Rapid Catalyst Deactivation Strong coordination of the amine to the catalyst active sites.Try a different catalyst support or preparation method. Operating at a slightly higher temperature might help to weaken the amine-catalyst interaction, but this must be balanced against selectivity.
Incomplete Conversion Insufficient oxidant; Low catalyst activity.Ensure a sufficient supply of oxidant (e.g., O₂ or air). Increase catalyst loading or reaction time.

Section 4: Acylation of 5-Amino-3,3-dimethylcyclohexan-1-ol

Acylation of the amine or alcohol group is a common step in the synthesis of pharmaceuticals and other functional materials.

Frequently Asked Questions (FAQs)

Q1: How can I achieve chemoselective N-acylation over O-acylation?

A1: Generally, the amine group is more nucleophilic than the alcohol group, so N-acylation is often favored under standard conditions. Using a slight excess of the amine-containing substrate relative to the acylating agent (e.g., acetic anhydride or an acyl chloride) in the presence of a non-nucleophilic base like triethylamine will typically yield the N-acylated product. Heterogeneous catalysts like magnesium chloride have also been shown to be effective for chemoselective acylation of amines in the presence of alcohols.

Q2: I need to perform O-acylation selectively. How can this be achieved?

A2: Selective O-acylation in the presence of a more nucleophilic amine requires a specific strategy. One effective method is to perform the reaction under strongly acidic conditions (e.g., using trifluoroacetic acid or methanesulfonic acid as the solvent)[4][14]. Under these conditions, the amine is protonated to form a non-nucleophilic ammonium salt, allowing the acylation to occur selectively at the hydroxyl group[14].

Q3: My acylation reaction is messy, with multiple products. How can I improve the selectivity?

A3: Poor selectivity can result from using harsh conditions or an inappropriate catalyst. For N-acylation, ensure the reaction is run at a moderate temperature (e.g., 0°C to room temperature) to minimize side reactions. For O-acylation under acidic conditions, ensure the acid is anhydrous and in sufficient excess to fully protonate the amine. The choice of acylating agent can also influence selectivity; anhydrides are often less reactive and more selective than acyl chlorides[15].

Experimental Protocol: Chemoselective O-Acylation under Acidic Conditions

This protocol is adapted from established methods for the O-acylation of amino alcohols[4][14].

Materials:

  • 5-Amino-3,3-dimethylcyclohexan-1-ol

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 mmol) in trifluoroacetic acid (5 mL) at 0°C.

  • Acylation: Slowly add acetic anhydride (1.2 mmol) to the solution while maintaining the temperature at 0°C. Stir the reaction mixture at room temperature for 4-6 hours.

  • Product Isolation: Precipitate the product by slowly adding the reaction mixture to cold diethyl ether.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the O-acylated product as its trifluoroacetate salt.

References

  • Lundgren, R. J., & Stradiotto, M. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 682–704. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed. [Link]

  • Bandgar, B. P., Kasture, S. P., & Kamble, V. T. (2001). Microwave induced rapid and selective acetylation of alcohols, amines and thiols with acetic anhydride under non-catalytic and solvent free conditions. Synthetic Communications, 31(15), 2255-2259. [Link]

  • Patil, V. D., Sutar, N. R., & Patil, P. N. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc.[Link]

  • SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. (1993). WIPO Patentscope. [Link]

  • Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY. (2025). ResearchGate. [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. (2025). ResearchGate. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). ACS Publications. [Link]

  • Amination of Cyclohexanol over a Ni-Based Catalyst – Part II: Catalyst Stability and Reaction Pathway. (n.d.). ResearchGate. [Link]

  • One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. (2023). The Open Medicinal Chemistry Journal. [Link]

  • Platinum Group Metals: Green Recovery from Spent Auto-Catalysts and Reuse in New Catalysts—A Review. (2023). MDPI. [Link]

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. (n.d.). PMC. [Link]

  • Self Regenerating Catalysts : Platinum Group Metal Perovskite Catalysts. (2025). ResearchGate. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2011). Molecules. [Link]

  • From cyclohexanol to aniline: a novel dehydrogenation-amination-dehydrogenation strategy based on Pt-based catalyst. (2024). CoLab. [Link]

  • Ruthenium and Iron‐Catalysed Decarboxylative N‐alkylation of Cyclic α‐Amino Acids with Alcohols. (n.d.). Wiley Online Library. [Link]

  • Synthesis and characterization of some new Schiff base derivatives of gabapentin, and assessment of their antibacterial, antioxidant and anticonvulsant potential. (n.d.). Adisesh Univ. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025). MDPI. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (n.d.). Wiley Online Library. [Link]

  • Selective dehydrogenation of cyclohexanol to cyclohexanone over biomorphic Cu/ZnO catalysts. (2025). Nature. [Link]

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. (n.d.). RSC Publishing. [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. (2017). PMC. [Link]

  • Selective dehydrogenation of cyclohexanol to cyclohexanone over biomorphic Cu/ZnO catalysts. (2025). ResearchGate. [Link]

  • Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. (2009). Organic Chemistry Portal. [Link]

  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. (n.d.). PMC. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (2026). ACS. [Link]

  • Supported Gold Nanoparticles as Catalysts for the Oxidation of Alcohols and Alkanes. (2019). Frontiers. [Link]

  • Catalytic Desymmetrizing Dehydrogenation of 4‐Substituted Cyclohexanones through Enamine Oxidation. (n.d.). Scilit. [Link]

  • Selective oxidation of alcohols by supported gold nanoparticles: recent advances. (n.d.). RSC Publishing. [Link]

  • Ruthenium Catalyzed N ‐Alkylation of Cyclic Amines with Primary Alcohols. (n.d.). Abo Akademi. [Link]

  • Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. (2025). ResearchGate. [Link]

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. (n.d.). RSC Publishing. [Link]

  • N-Acylation in Combinatorial Chemistry. (2025). ResearchGate. [Link]

  • Recent progress in the chemistry of β-aminoketones. (n.d.). PMC. [Link]

  • Ruthenium-catalyzed N-alkylation and N-benzylation of aminoarenes with alcohols. (n.d.). ACS Publications. [Link]

  • Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. (2023). MDPI. [Link]

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. (n.d.). RSC Publishing. [Link]

  • Sustainable Recovery of Platinum Group Metals from Spent Automotive Three-Way Catalysts through a Biogenic Thiosulfate-Copper-Ammonia System. (2023). MDPI. [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides …. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (2025). MDPI. [Link]

  • Amination Reaction of Cyclohexanol Over a Commercial Ni-Based Catalyst. Part I: Influence of Operating Conditions. (2025). ResearchGate. [Link]

  • Identification of active catalysts for the acceptorless dehydrogenation of alcohols to carbonyls. (n.d.). ORCA. [Link]

  • Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. (2023). ResearchGate. [Link]

  • Aminodiols via Stereocontrolled Oxidation of Methyleneaziridines. (n.d.). PMC. [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. [Link]

  • Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids. (n.d.). PMC. [Link]

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship of 5-Amino-3,3-dimethylcyclohexan-1-ol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Adamantanes to Functionalized Cyclohexanes

For decades, the "adamantane cage" (exemplified by Memantine and Amantadine ) has been the gold standard for uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonism. While effective for Alzheimer's disease and influenza, the high lipophilicity of the tricyclic cage often leads to prolonged channel trapping and specific CNS side effects.

This guide analyzes 5-Amino-3,3-dimethylcyclohexan-1-ol , a monocyclic analogue that represents a critical pivot in medicinal chemistry. By "uncoupling" the adamantane cage into a flexible cyclohexane ring and introducing a polar hydroxyl moiety, researchers can fine-tune the off-rate kinetics (


)  and lipophilicity (LogP) . This structure serves as a model for "second-generation" low-affinity blockers designed to maintain neuroprotection while minimizing psychotomimetic side effects.
Key Technical Advantages
  • Tunable Lipophilicity: The C1-hydroxyl group lowers LogP compared to Neramexane, potentially reducing off-target hydrophobic interactions.

  • Rapid Kinetics: The monocyclic scaffold exhibits faster unblocking rates, preserving physiological synaptic transmission.

  • Stereochemical Diversity: The cis/trans relationships between the amine and hydroxyl groups offer distinct binding vectors not available in rigid adamantanes.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 5-Amino-3,3-dimethylcyclohexan-1-ol is defined by three pharmacophoric zones.

Zone A: The Cationic Head (C5-Amine)
  • Function: Mimics the ammonium headgroup of Memantine. It is essential for electrostatic interaction with the selectivity filter of the NMDA receptor pore (specifically the N+ site near the Q/R/N site).

  • SAR Insight: Primary amines (

    
    ) generally show higher potency but lower selectivity compared to alkylated amines. In this scaffold, the primary amine suggests a focus on maximizing electrostatic depth within the channel.
    
Zone B: The Hydrophobic Shield (C3-Gem-Dimethyl)
  • Function: The 3,3-dimethyl substitution provides the necessary steric bulk to occlude the ion channel. Without these groups, the cyclohexane ring is too small to effectively block

    
     flux.
    
  • SAR Insight: These methyl groups mimic the bridgehead carbons of the adamantane cage. They engage in hydrophobic Van der Waals interactions with the channel vestibule, stabilizing the blocker.

Zone C: The Kinetic Modulator (C1-Hydroxyl)
  • Function: This is the distinguishing feature. Unlike Neramexane (which is purely hydrophobic), the C1-hydroxyl introduces a hydrogen bond donor/acceptor.

  • SAR Insight:

    • Solubility: Increases aqueous solubility and lowers LogP (approx. 1.5–2.0 vs. 3.0+ for adamantanes).

    • Trapping: The polar group destabilizes the hydrophobic interaction within the channel, increasing the dissociation rate (

      
      ). This results in a "flickery" block that is safer and less likely to induce coma or hallucinations.
      

Comparative Performance Analysis

The following table contrasts the target analogue with industry standards.

FeatureMemantine (Standard)Neramexane (Alternative)5-Amino-3,3-dimethylcyclohexan-1-ol (Target)
Scaffold Tricyclic AdamantaneMonocyclic CyclohexaneFunctionalized Cyclohexane
H-Bond Capacity Low (Amine only)Low (Amine only)High (Amine + Hydroxyl)
LogP (Lipophilicity) ~3.3 (High)~3.1 (High)~1.2 - 1.8 (Moderate)
Blocking Mechanism Trapping BlockTrapping BlockFast-Off / Partial Trapping

(Dissociation)
Slow (

)
ModerateFast (

)
Clinical Focus Dementia (AD)Tinnitus, AnalgesiaNeuroprotection / Probe

Mechanism of Action: The "Foot-in-the-Door" Block

The diagram below visualizes the kinetic difference between the high-affinity "Trap" (Memantine) and the rapid "Flicker" block of the cyclohexanol analogue.

NMDA_Block_Mechanism Resting Resting Receptor (Closed) Open Open Channel (Glutamate Bound) Resting->Open Glutamate/Glycine Open->Resting Dissociation Blocked_Mem Memantine Block (Deep Trap) Open->Blocked_Mem Slow Entry Blocked_Target Cyclohexanol Block (Fast Flicker) Open->Blocked_Target Rapid Entry Blocked_Mem->Open Slow Exit (Trapped) Blocked_Target->Open Rapid Exit (Destabilized by -OH)

Figure 1: Kinetic comparison of channel blockade. The target cyclohexanol analogue exhibits a rapid exit rate due to the hydrophilic repulsion of the hydroxyl group within the hydrophobic channel vestible.

Experimental Protocols

To validate the SAR of these analogues, specific synthesis and assay protocols are required.

Protocol A: Synthesis via Reductive Amination

Rationale: This method allows for the generation of the amine from the corresponding ketone precursor (3,3-dimethyl-5-hydroxycyclohexanone) while controlling stereochemistry.

  • Reagents: 5-hydroxy-3,3-dimethylcyclohexanone (1.0 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (

    
    , 1.2 eq), Methanol.
    
  • Procedure:

    • Dissolve ketone in dry Methanol under

      
       atmosphere.
      
    • Add Ammonium Acetate and stir at RT for 2 hours to form the imine intermediate.

    • Cool to 0°C and slowly add

      
      .
      
    • Stir for 12 hours. Quench with

      
       to decompose excess hydride.
      
    • Basify to pH 10 with

      
       and extract with DCM.
      
  • Purification: Silica gel chromatography (Eluent: DCM/MeOH/

    
     90:9:1). Isolate cis and trans isomers.[1]
    
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Rationale: To measure the voltage-dependence and unblocking kinetics (


).
  • System: HEK293 cells transfected with NR1/NR2B subunits.

  • Solutions:

    • Extracellular: Standard Ringer's with

      
       (to remove native block).
      
    • Agonist:

      
       Glutamate + 
      
      
      
      Glycine.
  • Workflow:

    • Step 1: Clamp cell at -70 mV.

    • Step 2: Apply Agonist for 5s (Record Peak Current).

    • Step 3: Co-apply Agonist + Test Compound (

      
      ) until steady-state block is reached.
      
    • Step 4: Rapid Washout (Agonist only).

  • Analysis: Fit the decay of the current during washout to a mono-exponential function to derive

    
    . Calculate 
    
    
    
    .

Synthesis Workflow Diagram

Synthesis_Workflow Start Precursor: 5-hydroxy-3,3-dimethylcyclohexanone Step1 Imine Formation (NH4OAc, MeOH, 2h) Start->Step1 Step2 Reduction (NaCNBH3, 0°C -> RT) Step1->Step2 Workup Acid Quench & Basic Extraction (pH 10) Step2->Workup Separation Chromatography (Isolate Cis/Trans Isomers) Workup->Separation

Figure 2: Reductive amination pathway for synthesizing the target amino-cyclohexanol.

References

  • Parsons, C. G., et al. (1999). "Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists." Neuropharmacology. Link

  • Danysz, W., & Parsons, C. G. (2002). "Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists." Current Pharmaceutical Design. Link

  • Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond."[2] Nature Reviews Drug Discovery. Link

  • Gilling, K. E., et al. (2009). "Potency, voltage-dependency, agonist cooperativity and subunit selectivity of different NMDA receptor antagonists." Neuropharmacology. Link

  • Kundu, D., et al. (2025).[3] "Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation." Biomolecules & Therapeutics. Link[3]

Sources

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